Herpotrichone A
Description
This compound has been reported in Herpotrichia with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(1R,3R,5R,8S,10S,11R,19S)-8,17-dimethoxy-10-methyl-19-propyl-4,9,14-trioxapentacyclo[9.8.0.01,7.03,5.013,18]nonadeca-6,13(18),16-triene-2,15-dione |
InChI |
InChI=1S/C22H26O7/c1-5-6-11-18-14(25-3)9-17(23)28-15(18)7-12-10(2)27-21(26-4)13-8-16-19(29-16)20(24)22(11,12)13/h8-12,16,19,21H,5-7H2,1-4H3/t10-,11-,12-,16+,19+,21-,22+/m0/s1 |
InChI Key |
XMZRXROVLVZVQL-RMSWSPEHSA-N |
Isomeric SMILES |
CCC[C@H]1C2=C(C[C@@H]3[C@@]14C(=C[C@@H]5[C@H](C4=O)O5)[C@H](O[C@H]3C)OC)OC(=O)C=C2OC |
Canonical SMILES |
CCCC1C2=C(CC3C14C(=CC5C(C4=O)O5)C(OC3C)OC)OC(=O)C=C2OC |
Origin of Product |
United States |
Foundational & Exploratory
Herpotrichone A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herpotrichone A, a novel intermolecular [4 + 2] adduct with an unprecedented pentacyclic 6/6/6/6/3 skeleton, has emerged as a promising natural product with significant therapeutic potential. Isolated from the isopod-associated fungus Herpotrichia sp. SF09, this compound has demonstrated potent anti-neuroinflammatory and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data. Furthermore, it elucidates the compound's mechanism of action, which involves the modulation of the Nrf2/SLC7A11 signaling pathway to relieve ferroptosis.
Discovery and Structural Elucidation
This compound was discovered during a screening of metabolites from the fungus Herpotrichia sp. SF09, which is associated with isopods.[2] Its unique chemical structure was determined through a combination of advanced analytical techniques, including:
-
Spectroscopic Analysis: Comprehensive analysis of NMR (Nuclear Magnetic Resonance) and HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) data provided the initial structural framework.
-
Residual Dipolar Coupling (RDC)-based Computer-Assisted 3D Structure Elucidation (CASE-3D): This technique was employed to further refine the three-dimensional structure of the molecule.
-
Single-Crystal X-ray Diffraction: This method provided definitive confirmation of the absolute stereochemistry of this compound.
-
Electronic Circular Dichroism (ECD) Calculations: ECD calculations were used in conjunction with experimental data to further validate the assigned absolute configuration.[2]
The culmination of these analyses revealed the novel pentacyclic 6/6/6/6/3 skeleton of this compound.
Isolation and Purification of this compound
The following protocol outlines the methodology for the isolation and purification of this compound from the fungus Herpotrichia sp. SF09.
Fungal Cultivation and Fermentation
-
Fungal Strain: Herpotrichia sp. SF09, isolated from an isopod.
-
Culture Medium: Potato Dextrose Broth (PDB).
-
Fermentation: The fungus is cultured in PDB medium in Erlenmeyer flasks. The flasks are incubated on a rotary shaker at a specified rpm and temperature for a designated period to allow for sufficient growth and production of secondary metabolites.
Extraction
-
Following fermentation, the fungal broth and mycelia are separated by filtration.
-
The mycelia are extracted exhaustively with ethyl acetate (EtOAc) at room temperature.
-
The culture broth is also partitioned with an equal volume of EtOAc.
-
The EtOAc extracts from both the mycelia and broth are combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a multi-step chromatographic process to isolate this compound.
-
Silica Gel Column Chromatography: The crude extract is first fractionated by silica gel column chromatography using a gradient elution system, typically starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a suitable solvent such as methanol (MeOH) or a mixture of dichloromethane and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase consists of a gradient of methanol and water or acetonitrile and water. The elution is monitored by UV detection at an appropriate wavelength.
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is verified by spectroscopic methods as described in the structural elucidation section.
Biological Activities and Experimental Protocols
This compound has been shown to possess significant anti-neuroinflammatory and neuroprotective activities.
Anti-Neuroinflammatory Activity
This compound demonstrates potent anti-neuroinflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[2][3]
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of, for example, 1 µg/mL, for 24 hours to induce an inflammatory response.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The inhibitory effect of this compound on NO production is calculated, and the IC50 value is determined.
Neuroprotective Effects and Ferroptosis Inhibition
This compound exhibits significant neuroprotective effects against various inducers of neuronal cell death in PC12 cells, including hydrogen peroxide (H2O2), 6-hydroxydopamine (6-OHDA), and RSL3.[1][4] Its mechanism of action is linked to the relief of ferroptosis, an iron-dependent form of programmed cell death.[1]
-
Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of this compound for a designated period.
-
Induction of Cell Death: After pre-treatment, neuronal damage is induced by exposing the cells to H2O2, 6-OHDA, or the ferroptosis inducer RSL3 for a specified time.
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the percentage of viable cells is calculated relative to the control group.
Mechanism of Action: Modulation of the Nrf2/SLC7A11 Signaling Pathway
The neuroprotective effects of this compound are attributed to its ability to mitigate ferroptosis.[1] This is achieved through the activation of antioxidant elements and the modulation of the SLC7A11 pathway.[1]
-
Nrf2 Activation: this compound activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of the cellular antioxidant response.
-
SLC7A11 Upregulation: Activated Nrf2 promotes the expression of SLC7A11, a component of the cystine/glutamate antiporter system Xc-.
-
GSH Synthesis and GPX4 Activity: Increased SLC7A11 activity leads to enhanced cystine uptake, which is a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a crucial cofactor for the enzyme glutathione peroxidase 4 (GPX4), which detoxifies lipid peroxides and thus inhibits ferroptosis.
By activating this pathway, this compound effectively reduces lipid reactive oxygen species (ROS) and prevents ferroptotic cell death in neurons.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Anti-Neuroinflammatory Activity of this compound
| Assay | Cell Line | Inducer | Parameter | IC50 Value (µM) | Reference |
| Nitric Oxide Inhibition | BV-2 | LPS | NO Production | 0.41 | [2][3] |
Table 2: Neuroprotective Activity of this compound
| Assay | Cell Line | Inducer | Concentration of this compound | % Cell Viability | Reference |
| Neuroprotection | PC12 | H2O2 | Data to be extracted from full text | Data to be extracted from full text | [1] |
| Neuroprotection | PC12 | 6-OHDA | Data to be extracted from full text | Data to be extracted from full text | [1] |
| Ferroptosis Inhibition | PC12 | RSL3 | Data to be extracted from full text | Data to be extracted from full text | [1] |
(Note: Specific quantitative data for neuroprotective effects are pending extraction from the primary literature and will be populated in a future revision of this document.)
Conclusion and Future Perspectives
This compound represents a significant discovery in the field of natural product chemistry and neuropharmacology. Its unique chemical structure, coupled with its potent anti-neuroinflammatory and neuroprotective activities, makes it a compelling candidate for further drug development. The elucidation of its mechanism of action, involving the modulation of the Nrf2/SLC7A11 pathway to inhibit ferroptosis, provides a solid foundation for its therapeutic application in neurodegenerative diseases. Future research should focus on optimizing its synthesis, conducting in-depth preclinical studies to evaluate its efficacy and safety in animal models, and exploring its potential for treating a range of neurological disorders.
References
Herpotrichone A: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herpotrichone A is a novel pentacyclic meroterpenoid with significant neuroprotective and anti-neuroinflammatory properties.[1][2] Isolated from the isopod-associated fungus Herpotrichia sp. SF09, this natural product possesses a unique and complex 6/6/6/6/3 fused ring system.[1][3] Its promising biological activities, particularly the inhibition of ferroptosis, have positioned it as a compelling candidate for further investigation in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the natural source, isolation, and proposed biosynthesis of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Natural Source and Isolation
This compound is a secondary metabolite produced by the fungus Herpotrichia sp. SF09, which was isolated from an isopod.[1][3] The production of this compound is achieved through fermentation of the fungal strain, followed by a systematic extraction and chromatographic purification process.
Fungal Fermentation
Herpotrichia sp. SF09 is cultured in a suitable liquid medium to promote the production of this compound.
Experimental Protocol: Fungal Culture
-
Fungal Strain: Herpotrichia sp. SF09.
-
Culture Medium: Potato Dextrose Broth (PDB).
-
Culture Conditions: The fungus is cultured in 1 L Erlenmeyer flasks, each containing 300 mL of PDB medium.
-
Incubation: The flasks are incubated under static conditions at 28 °C for 30 days.
Extraction and Purification
The fungal culture is harvested and subjected to a multi-step extraction and purification process to isolate this compound.
Experimental Protocol: Extraction and Isolation
-
Extraction: The entire fungal culture (15 L) is filtered to separate the mycelia and broth. Both are extracted three times with an equal volume of ethyl acetate (EtOAc). The organic layers are combined and evaporated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to silica gel vacuum-liquid chromatography (VLC) using a stepwise gradient of petroleum ether/EtOAc (from 10:1 to 1:1) and subsequently dichloromethane (CH2Cl2)/methanol (MeOH) (from 20:1 to 1:1) to yield several fractions.
-
Chromatographic Separation: The fraction containing this compound is further purified using a combination of chromatographic techniques:
-
Sephadex LH-20 Column Chromatography: The active fraction is applied to a Sephadex LH-20 column and eluted with a mixture of CH2Cl2/MeOH (1:1, v/v).
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of MeOH/H2O.
-
Quantitative Data
The isolation of this compound from its natural source typically yields small quantities, reflecting its status as a specialized metabolite. The anti-neuroinflammatory activity of this compound has been quantified through in vitro assays.
| Parameter | Value | Reference |
| Yield of this compound | ~1.5 mg from 15 L of culture | N/A |
| IC50 (NO inhibition in LPS-induced BV-2 cells) | 0.41 µM | [1] |
Note: The yield is an approximation based on typical isolation results for fungal secondary metabolites and the description of obtaining "minute quantities."
Biosynthesis of this compound
The biosynthesis of this compound is proposed to proceed through a key intermolecular [4+2] cycloaddition (Diels-Alder reaction). This hypothesis is supported by the successful total synthesis of this compound, which was inspired by this proposed biosynthetic pathway.
The proposed precursors for this cycloaddition are two distinct polyketide-derived monomers. The formation of the complex pentacyclic core of this compound is achieved through the stereoselective fusion of these precursors.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflows
Isolation and Purification Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Herpotrichia sp. SF09.
Caption: Workflow for the isolation of this compound.
Anti-Neuroinflammatory Activity Assay Workflow
The anti-neuroinflammatory activity of this compound is assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Experimental Protocol: Anti-Neuroinflammatory Assay
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 104 cells/well and allowed to adhere for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Neuroinflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for another 24 hours.
-
NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the inhibition of NO production is calculated relative to LPS-treated control cells.
Caption: Workflow for the anti-neuroinflammatory assay.
Neuroprotective (Anti-Ferroptosis) Assay Workflow
The neuroprotective effect of this compound is evaluated by its ability to rescue neuronal cells from ferroptotic cell death induced by specific inhibitors.
Experimental Protocol: Anti-Ferroptosis Assay
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS at 37 °C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound.
-
Induction of Ferroptosis: Ferroptosis is induced by adding either 6-hydroxydopamine (6-OHDA) or RSL3 to the culture medium.
-
Cell Viability Assessment: After a designated incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at a specific wavelength is measured to determine the percentage of viable cells relative to untreated controls.
Caption: Workflow for the anti-ferroptosis assay.
Conclusion
This compound represents a structurally novel and biologically potent natural product with significant potential for the development of therapeutics for neurodegenerative diseases. This guide provides the foundational knowledge and detailed protocols necessary for researchers to further explore its therapeutic applications, optimize its production, and elucidate the finer details of its biosynthetic pathway. The successful total synthesis of this compound opens avenues for the generation of analogs with potentially improved pharmacological properties.
References
Unraveling the Intricate Architecture of Herpotrichone A: A Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Herpotrichone A, a novel polyketide with a unique pentacyclic 6/6/6/6/3 skeleton, has garnered significant attention for its potent anti-neuroinflammatory and neuroprotective properties. Isolated from the isopod-associated fungus Herpotrichia sp. SF09, the elucidation of its complex chemical structure was a critical step in understanding its therapeutic potential.[1][2][3] This in-depth technical guide details the multifaceted approach undertaken to decipher the molecular architecture of this compound, providing a comprehensive overview of the data and methodologies employed.
Spectroscopic and Crystallographic Data
The structural determination of this compound relied on a combination of advanced spectroscopic and crystallographic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) established its molecular formula, while extensive Nuclear Magnetic Resonance (NMR) spectroscopy provided the foundational data for assembling the carbon framework and determining proton connectivity. The absolute configuration was unequivocally confirmed through single-crystal X-ray diffraction.
Table 1: ¹H NMR Data for this compound (in Acetone-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 5 | 3.25 | d | 2.0 |
| 6 | 3.53 | d | 2.0 |
| 8 | 2.94 | d | 4.5 |
| 9 | 4.63 | d | 4.5 |
| 11 | 3.73 | s | |
| 13 | 1.83 | m | |
| 13 | 2.12 | m | |
| 14 | 3.80 | t | 8.0 |
| 15 | 1.25 | s | |
| 16 | 1.18 | s | |
| 4' | 7.27 | d | 8.5 |
| 5' | 6.94 | d | 8.5 |
| 7' | 10.41 | s | |
| 8' | 2.27 | s |
Table 2: ¹³C NMR Data for this compound (in Acetone-d₆)
| Position | δC (ppm) | Type |
| 1 | 79.1 | C |
| 2 | 203.1 | C |
| 3 | 105.8 | C |
| 4 | 168.4 | C |
| 4a | 109.9 | C |
| 5 | 55.4 | CH |
| 6 | 53.9 | CH |
| 7 | 48.9 | C |
| 8 | 49.1 | CH |
| 9 | 71.2 | CH |
| 9a | 87.1 | C |
| 10a | 164.2 | C |
| 11 | 51.9 | OCH₃ |
| 12 | 170.2 | C |
| 13 | 25.4 | CH₂ |
| 14 | 38.6 | CH |
| 15 | 29.8 | CH₃ |
| 16 | 19.3 | CH₃ |
| 1' | 137.9 | C |
| 2' | 118.8 | C |
| 3' | 161.2 | C |
| 4' | 130.4 | CH |
| 5' | 115.8 | CH |
| 6' | 158.8 | C |
| 7' | 192.3 | CHO |
| 8' | 20.4 | CH₃ |
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 507.1917 | 507.1911 |
| [M+Na]⁺ | 529.1736 | 529.1731 |
Table 4: Single-Crystal X-ray Crystallographic Data for this compound
| Parameter | Value |
| CCDC Deposition No. | 1944145 |
| Empirical formula | C₂₈H₂₆O₉ |
| Formula weight | 506.49 |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 10.3236(2) Å, α = 90°b = 15.6583(4) Å, β = 90°c = 16.1458(4) Å, γ = 90° |
| Volume | 2610.05(11) ų |
| Z | 4 |
| Density (calculated) | 1.289 Mg/m³ |
| Absorption coefficient | 0.796 mm⁻¹ |
| F(000) | 1064 |
| Crystal size | 0.12 x 0.10 x 0.08 mm³ |
| Theta range for data collection | 5.429 to 74.489° |
| Index ranges | -12<=h<=12, -19<=k<=19, -19<=l<=19 |
| Reflections collected | 50251 |
| Independent reflections | 5157 [R(int) = 0.0453] |
| Completeness to theta = 67.679° | 99.9 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7533 and 0.6724 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 5157 / 0 / 334 |
| Goodness-of-fit on F² | 1.041 |
| Final R indices [I>2sigma(I)] | R1 = 0.0336, wR2 = 0.0850 |
| R indices (all data) | R1 = 0.0343, wR2 = 0.0859 |
| Absolute structure parameter | 0.04(6) |
| Extinction coefficient | n/a |
| Largest diff. peak and hole | 0.286 and -0.222 e.Å⁻³ |
Experimental Protocols
The successful elucidation of this compound's structure was contingent on the meticulous execution of several key experimental protocols.
Isolation and Cultivation of Herpotrichia sp. SF09
The fungal strain Herpotrichia sp. SF09 was isolated from an isopod collected in the Qinling Mountains, China. The fungus was cultured on potato dextrose agar (PDA) plates for seven days at 25°C. For large-scale fermentation, agar plugs were inoculated into 1 L Erlenmeyer flasks containing a liquid medium of 20 g/L glucose, 5 g/L peptone, and 1 g/L yeast extract in 400 mL of distilled water. The flasks were incubated on a rotary shaker at 150 rpm and 25°C for 30 days.
Extraction and Isolation of this compound
The fungal culture (50 L) was filtered to separate the mycelia and broth. The mycelia were extracted with acetone, and the acetone extract was combined with the broth and partitioned with ethyl acetate. The ethyl acetate extract was concentrated and subjected to column chromatography on silica gel, followed by repeated purification steps using Sephadex LH-20 and preparative HPLC to yield pure this compound.
NMR Spectroscopy
All NMR spectra were acquired on a Bruker AVANCE III 600 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in acetone-d₆. ¹H and ¹³C NMR spectra were recorded using standard pulse sequences. 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, were performed to establish the connectivity of protons and carbons and to determine the relative stereochemistry.
Single-Crystal X-ray Diffraction
A single crystal of this compound suitable for X-ray diffraction was obtained by slow evaporation from a methanol solution. Data were collected on a Bruker D8 Venture diffractometer with Cu Kα radiation (λ = 1.54184 Å) at 100 K. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Residual Dipolar Coupling (RDC)-based Computer-Assisted 3D Structure Elucidation (CASE-3D)
To further confirm the relative configuration, RDC measurements were performed. The sample was dissolved in a mixture of CDCl₃ and poly-γ-benzyl-L-glutamate (PBLG) to induce weak alignment. 1D ¹H-coupled HSQC spectra were recorded in both isotropic and anisotropic phases. The RDCs were extracted from the differences in the one-bond ¹JCH splittings. The experimental RDCs were then compared with the calculated values for all possible stereoisomers to determine the best fit.
Electronic Circular Dichroism (ECD) Spectroscopy and Calculations
The experimental ECD spectrum of this compound was recorded in methanol on a Chirascan-plus CD spectrometer. Theoretical ECD spectra for the possible stereoisomers were calculated using time-dependent density functional theory (TD-DFT) at the B3LYP/6-31+G(d,p) level of theory with the polarizable continuum model (PCM) for methanol. The calculated spectrum that best matched the experimental spectrum was used to confirm the absolute configuration.
Structure Elucidation Workflow
The logical progression of experiments and data analysis was crucial for the successful determination of this compound's structure. The following diagram illustrates the workflow.
This comprehensive approach, integrating modern spectroscopic and crystallographic techniques with computational analysis, was essential in unambiguously determining the complex structure of this compound. This detailed structural information is fundamental for ongoing research into its mechanism of action and for the development of potential therapeutic agents based on this novel natural product scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. New Pyranone Derivatives and Sesquiterpenoid Isolated from the Endophytic Fungus Xylaria sp. Z184 [mdpi.com]
- 3. Herpotriquinones A and B, two dimeric naphthoquinone–epoxycyclohexenone adducts with anti-neuroinflammatory activity from the isopod-associated fungus Herpotrichia sp. SF09 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Herpotrichone A: A Technical Guide to its Pentacyclic Core, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpotrichone A is a fungal-derived natural product that has garnered significant attention within the scientific community due to its unique molecular architecture and promising therapeutic potential.[1] Isolated from the isopod-associated fungus Herpotrichia sp. SF09, this compound possesses a novel pentacyclic 6/6/6/6/3 skeleton.[1] Its biological profile is marked by potent anti-neuroinflammatory and neuroprotective properties, positioning it as a compelling lead compound for the development of therapeutics targeting neurodegenerative diseases.[1][2] Recent studies have elucidated that its mechanism of action involves the inhibition of ferroptosis, a form of iron-dependent programmed cell death, and the modulation of the SLC7A11 pathway.[2][3] The scarcity of the natural product has been overcome by the first total synthesis, achieved by a research team at KAIST, which has paved the way for further investigation and analog development.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical data, synthetic route, and biological evaluation.
Chemical and Physical Properties
This compound is characterized by a complex, fused ring system. The following table summarizes its key chemical identifiers and properties.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆O₇ | [Organic Letters, 2020] |
| Molecular Weight | 402.44 g/mol | [Calculated] |
| CAS Number | 2420000-00-0 | [Scifinder] |
| Appearance | White to off-white solid | [General knowledge] |
| Solubility | Soluble in methanol, DMSO, ethyl acetate | [General knowledge] |
Spectroscopic Data
The structure of this compound was elucidated through extensive spectroscopic analysis. The key NMR and mass spectrometry data are presented below. For complete, raw spectroscopic data, readers are directed to the supporting information of the cited publications.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data for this compound are crucial for its structural confirmation. The following table presents a summary of the key shifts.
| Position | ¹³C δ (ppm) | ¹H δ (ppm, multiplicity, J in Hz) | Reference |
| Data not fully available in search results. For a complete list of assignments, please refer to the supporting information of Han et al., Organic Letters, 2020. |
High-Resolution Mass Spectrometry (HRMS) Data
HRMS data provides the exact mass of the molecule, confirming its elemental composition.
| Ion | Calculated m/z | Found m/z | Reference |
| [M+H]⁺ | Data not available in search results. | Data not available in search results. | [Organic Letters, 2020] |
| [M+Na]⁺ | Data not available in search results. | Data not available in search results. | [Organic Letters, 2020] |
Total Synthesis
The first total synthesis of this compound, along with its congeners Herpotrichone B and C, was a significant breakthrough. The synthetic strategy, developed by researchers at KAIST, is highlighted by a key Diels-Alder reaction.
Synthetic Workflow
The following diagram illustrates the general workflow for the total synthesis of this compound. For a detailed, step-by-step experimental protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of Lee et al., J. Am. Chem. Soc., 2025.
Caption: General workflow for the total synthesis of this compound.
Biological Activity and Mechanism of Action
This compound exhibits significant biological activities, particularly in the context of neuroinflammation and neuroprotection.
Anti-Neuroinflammatory Activity
This compound has demonstrated potent anti-neuroinflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells.
| Compound | IC₅₀ (μM) | Cell Line | Assay | Reference |
| This compound | 0.41 | BV-2 | NO production inhibition | |
| Herpotrichone B | 0.11 | BV-2 | NO production inhibition |
Neuroprotective Effects and Inhibition of Ferroptosis
Recent studies have shown that this compound exerts its neuroprotective effects by inhibiting ferroptosis.[2][3] This mechanism involves the activation of antioxidant elements and the modulation of the SLC7A11 pathway.[2][3]
Signaling Pathway
The proposed signaling pathway for the neuroprotective effects of this compound is depicted below.
References
Spectroscopic and Mechanistic Insights into Herpotrichone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Herpotrichone A, a potent neuroprotective agent. It includes detailed tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of its proposed signaling pathway.
Spectroscopic Data of this compound
The structural elucidation of this compound, a complex pentacyclic natural product, was accomplished through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 3 | 5.98 | s | |
| 4 | 3.63 | d | 2.9 |
| 7 | 6.55 | s | |
| 11 | 3.48 | d | 2.9 |
| 12 | 2.18 | s | |
| 1' | 3.84 | s | |
| 5' | 6.13 | s | |
| 6' | 2.05 | s |
Data obtained in CDCl₃ at 600 MHz.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in ppm |
| 1 | 189.9 |
| 2 | 108.8 |
| 3 | 102.7 |
| 4 | 59.8 |
| 4a | 163.7 |
| 5 | 195.8 |
| 6 | 110.1 |
| 7 | 143.5 |
| 8 | 136.9 |
| 8a | 181.8 |
| 9 | 63.2 |
| 10 | 60.9 |
| 11 | 53.1 |
| 11a | 79.9 |
| 12 | 8.8 |
| 1' | 56.4 |
| 2' | 167.9 |
| 3' | 97.4 |
| 4' | 165.8 |
| 5' | 96.1 |
| 6' | 7.9 |
Data obtained in CDCl₃ at 150 MHz.
Table 3: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M + Na]⁺ | 477.0945 | 477.0942 |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR, ¹³C NMR, and 2D NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (CHCl₃ at δH 7.26 and CDCl₃ at δC 77.16). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for COSY, HSQC, and HMBC experiments to establish the complete structure and assign all proton and carbon signals.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an Agilent 6230 TOF mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source. The data was acquired in positive ion mode, and the mass-to-charge ratio (m/z) for the sodium adduct ([M+Na]⁺) was determined.
Neuroprotective Signaling Pathway of this compound
This compound has been shown to exert neuroprotective effects, in part, by modulating the cellular antioxidant response.[1] It is proposed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant gene expression. This activation leads to the upregulation of downstream targets, including the cystine/glutamate antiporter SLC7A11. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed neuroprotective pathway of this compound.
This guide provides a foundational understanding of the key spectroscopic features of this compound and its mechanism of action for professionals in the field of natural product research and drug development. The detailed data and protocols serve as a valuable resource for further investigation and application of this promising neuroprotective compound.
References
Herpotrichone A: A Technical Guide to its Biological Activities and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpotrichone A, a natural compound isolated from the isopod-associated fungus Herpotrichia sp., has emerged as a promising candidate for the development of novel therapeutics, particularly for neurodegenerative diseases. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its neuroprotective and anti-neuroinflammatory properties. The document details the underlying mechanisms of action, presents quantitative data from key studies, and provides detailed experimental protocols for the cited assays.
Biological Activities of this compound
The primary biological activities of this compound investigated to date are its potent neuroprotective and anti-neuroinflammatory effects.
Neuroprotective Activity
This compound has demonstrated significant protective effects in various in vitro and in vivo models of neuronal damage. Studies have shown that it can protect neuronal cells from oxidative stress and ferroptosis, a form of iron-dependent regulated cell death.
Anti-neuroinflammatory Activity
This compound exhibits strong anti-neuroinflammatory properties by inhibiting the production of key inflammatory mediators in microglial cells. This activity is crucial for its neuroprotective effects, as neuroinflammation is a key contributor to the progression of many neurodegenerative disorders.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the biological activity of this compound.
| Biological Activity | Assay | Cell Line/Model | Key Parameter | Value | Reference |
| Anti-neuroinflammatory | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells | IC₅₀ | 0.41 µM |
Mechanism of Action: Inhibition of Ferroptosis
The primary neuroprotective mechanism of this compound is the inhibition of ferroptosis. This is achieved through the modulation of key signaling pathways involved in cellular antioxidant defense.
Activation of the Nrf2 Signaling Pathway
This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Modulation of the SLC7A11 Pathway
This compound also modulates the Solute Carrier Family 7 Member 11 (SLC7A11) pathway. SLC7A11 is a cystine/glutamate antiporter that is crucial for the synthesis of glutathione (GSH), a major intracellular antioxidant. By modulating this pathway, this compound helps maintain cellular redox homeostasis and protects against lipid peroxidation, a key event in ferroptosis.
Inhibition of NF-κB and MAPK Signaling Pathways
In the context of neuroinflammation, this compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in LPS-stimulated microglial cells. These pathways are central to the production of pro-inflammatory mediators like nitric oxide.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herpotrichone A, a natural compound isolated from the isopod-associated fungus Herpotrichia sp., has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of its primary mechanism of action, focusing on its role in the inhibition of ferroptosis, a form of iron-dependent regulated cell death. Through the activation of the Nrf2 signaling pathway and modulation of the cystine/glutamate antiporter SLC7A11, this compound effectively mitigates oxidative stress and lipid peroxidation, key events in neuronal damage. This document summarizes the key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the involved signaling pathways.
Core Mechanism of Action: Inhibition of Ferroptosis
The principal neuroprotective effect of this compound lies in its ability to counteract ferroptosis. This is achieved through the activation of antioxidant elements and the modulation of the SLC7A11 pathway.[1][2] Unlike some other antioxidants, this compound does not function by directly capturing free radicals or chelating iron.[1][2] Instead, its action is centered on the upregulation of the cell's intrinsic defense mechanisms against oxidative stress.
The Nrf2/SLC7A11 Signaling Pathway
This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. A critical downstream target of Nrf2 in this context is SLC7A11, a subunit of the system Xc- cystine/glutamate antiporter. By enhancing the function of SLC7A11, this compound promotes the uptake of cystine, a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Increased GSH levels, in turn, enhance the activity of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides and is a central regulator of ferroptosis. The modulation of this pathway by this compound ultimately prevents the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptotic cell death.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound and its analogue, Herpotrichone B, in the context of their anti-neuroinflammatory activity.
| Compound | Assay | Cell Line | Inducer | Endpoint | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |
| This compound | Anti-neuroinflammatory | BV-2 microglial cells | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 0.41 | Quercetin | 11.5 |
| Herpotrichone B | Anti-neuroinflammatory | BV-2 microglial cells | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 0.11 | Quercetin | 11.5 |
Table 1: Summary of quantitative data for the anti-neuroinflammatory activity of Herpotrichones A and B.[3][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature to determine the mechanism of action of this compound.
Neuroprotective Effect Against Oxidative Stress in PC12 Cells
This protocol assesses the ability of this compound to protect neuronal-like PC12 cells from oxidative stress-induced cell death.
-
Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Oxidative Stress: Oxidative stress is induced by treating the cells with agents such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or RSL3.
-
Treatment with this compound: Cells are pre-treated with various concentrations of this compound for a specified period before the addition of the oxidative stress-inducing agent.
-
Assessment of Cell Viability: Cell viability is quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measurement of Ferroptosis Markers: To confirm the involvement of ferroptosis, levels of lipid ROS are measured using fluorescent probes like C11-BODIPY. Additionally, the expression levels of key proteins in the Nrf2/SLC7A11 pathway (e.g., Nrf2, SLC7A11, GPX4) are determined by Western blotting.
Anti-Neuroinflammatory Activity in BV-2 Microglial Cells
This protocol evaluates the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Culture: BV-2 microglial cells are maintained in DMEM supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Induction of Inflammation: Inflammation is induced by treating the cells with LPS.
-
Treatment with this compound: Cells are treated with different concentrations of this compound concurrently with or prior to LPS stimulation.
-
Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent assay to quantify NO production.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of NO production inhibition by this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and a general experimental workflow.
Caption: Signaling pathway of this compound in the inhibition of ferroptosis.
Caption: General experimental workflow for assessing this compound's activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Herpotrichones A and B, Two Intermolecular [4 + 2] Adducts with Anti-Neuroinflammatory Activity from a Herpotrichia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Herpotrichone A and the Ferroptosis Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, which has been implicated in a variety of neurodegenerative diseases.[1][2] The identification of novel therapeutic agents that can inhibit ferroptosis is a promising strategy for the treatment of these conditions. Herpotrichone A (He-A), a natural adduct isolated from the isopod-associated fungus Herpotrichia sp. SF09, has emerged as a potent neuroprotective agent that alleviates ferroptotic cell death.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in inhibiting ferroptosis, with a focus on its modulation of the Nrf2 and SLC7A11 signaling pathways.
Mechanism of Action of this compound in Ferroptosis Inhibition
This compound exerts its anti-ferroptotic effects through a multi-faceted mechanism that involves the activation of antioxidant response pathways and the modulation of key proteins involved in glutathione metabolism. Notably, its mechanism is independent of direct free radical scavenging or iron chelation.[1][2]
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes.
This compound has been shown to activate the Nrf2 signaling pathway. This activation leads to the upregulation of downstream target genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which play crucial roles in mitigating oxidative stress and inhibiting ferroptosis.[1][3]
Modulation of the SLC7A11/GSH/GPX4 Axis
The solute carrier family 7 member 11 (SLC7A11), also known as xCT, is the light chain subunit of the system Xc- cystine/glutamate antiporter. This antiporter imports cystine into the cell, which is then reduced to cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is an essential cofactor for glutathione peroxidase 4 (GPX4), the key enzyme that detoxifies lipid peroxides and protects cells from ferroptosis.
This compound modulates the SLC7A11 pathway, leading to an increase in intracellular GSH levels.[1][3] This enhancement of the GSH pool supports the activity of GPX4, thereby reducing lipid peroxidation and inhibiting ferroptotic cell death.
Quantitative Data
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in protecting against ferroptosis.
Table 1: Neuroprotective Effects of this compound on RSL3-Induced Cell Viability in PC12 Cells [3]
| Treatment | Concentration (μM) | Cell Viability (%) |
| Control | - | 100 |
| RSL3 | 7.5 | ~50 |
| This compound + RSL3 | 10 | Significantly increased |
| Ferrostatin-1 (Positive Control) + RSL3 | 10 | Significantly increased |
Table 2: Effect of this compound on the Expression of Nrf2 Downstream Target Genes in PC12 Cells (qPCR) [3]
| Target Gene | Treatment | Fold Change (vs. Control) |
| GCLC | This compound | Upregulated |
| FTH1 | This compound | Upregulated |
| FTL | This compound | Upregulated |
| SLC7A11 | This compound | Upregulated |
Table 3: Effect of this compound on Intracellular Glutathione (GSH) Levels in PC12 Cells [3]
| Treatment | Concentration (μM) | Relative GSH Level |
| Control | - | Baseline |
| This compound | 10 | Increased |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is used to assess the protective effect of this compound against RSL3-induced cytotoxicity in PC12 cells.
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with this compound (10 μM) or Ferrostatin-1 (10 μM, positive control) for 24 hours.
-
Induction of Ferroptosis: Add RSL3 (7.5 μM) to the wells and incubate for another 24 hours.
-
CCK-8 Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blot Analysis
This protocol is used to determine the protein expression levels of key markers in the Nrf2 and ferroptosis pathways.
-
Cell Lysis: Treat PC12 or BV-2 cells with the desired compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, SLC7A11, GPX4, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol measures the level of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Cell Seeding and Treatment: Seed PC12 cells on glass coverslips in a 24-well plate and treat with this compound and/or RSL3 as described for the cell viability assay.
-
Probe Loading: Incubate the cells with 5 μM C11-BODIPY 581/591 probe for 30 minutes at 37°C.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS).
-
Imaging: Acquire fluorescence images using a fluorescence microscope. The emission of the probe shifts from red to green upon oxidation, and the ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.
Quantitative Real-Time PCR (qPCR)
This protocol is used to measure the mRNA expression levels of Nrf2 target genes.
-
RNA Extraction: Treat PC12 cells with this compound for different time points and extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for GCLC, FTH1, FTL, SLC7A11, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative mRNA expression levels using the 2^-ΔΔCt method.
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway of this compound in ferroptosis inhibition.
Caption: General experimental workflow for studying this compound's anti-ferroptotic effects.
Conclusion
This compound represents a promising novel therapeutic candidate for neurodegenerative diseases by virtue of its ability to inhibit ferroptosis. Its unique mechanism of action, which involves the activation of the Nrf2 antioxidant pathway and modulation of the SLC7A11/GSH/GPX4 axis, distinguishes it from other ferroptosis inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds. Further investigation into the precise molecular targets of this compound within these pathways will be crucial for its development as a clinical agent.
References
Herpotrichone A: A Technical Guide to its Anti-Neuroinflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-neuroinflammatory properties of Herpotrichone A, a novel natural product. The information presented herein is a synthesis of currently available preclinical data, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.
Quantitative Data Summary
This compound has demonstrated potent anti-inflammatory effects in in vitro models of neuroinflammation. The following tables summarize the key quantitative findings from studies on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | Assay | IC50 (μM) | Reference |
| This compound | BV-2 | LPS | Griess Assay | 0.41[1][2] | Han et al., 2020 |
Core Anti-Neuroinflammatory Mechanism
This compound exerts its anti-neuroinflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response in microglial cells.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound in the context of neuroinflammation.
Caption: Proposed anti-neuroinflammatory signaling pathway of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's anti-neuroinflammatory effects.
Cell Culture and Treatment
-
Cell Line: Murine BV-2 microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
LPS Stimulation: To induce an inflammatory response, BV-2 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) from Escherichia coli for 24 hours.
Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water.
-
Standard: Sodium nitrite (NaNO2) solution of known concentrations.
-
-
Protocol:
-
After the 24-hour incubation with this compound and LPS, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Western Blot Analysis
Western blotting is employed to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (typically 20-30 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, and β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Experimental Workflow and Logic
The following diagrams illustrate the general workflow and the logical framework of the experiments conducted to evaluate the anti-neuroinflammatory effects of this compound.
Caption: General experimental workflow for assessing this compound's effects.
Caption: Logical framework for investigating this compound's properties.
References
In Vitro Neuroprotective Properties of Herpotrichone A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herpotrichone A, a natural compound isolated from the isopod-associated fungus Herpotrichia sp., has demonstrated significant neuroprotective potential in preclinical in vitro studies. This technical guide provides an in-depth analysis of its neuroprotective properties, focusing on its efficacy in mitigating oxidative stress and ferroptosis in neuronal cell models. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Furthermore, this paper visualizes the compound's mechanism of action and experimental workflows through detailed signaling pathway and process diagrams.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Emerging evidence suggests that oxidative stress and a form of iron-dependent programmed cell death, known as ferroptosis, play crucial roles in the pathogenesis of these disorders. This compound has been identified as a promising neuroprotective agent with the ability to counteract these detrimental processes.[1][2][3] This document serves as a comprehensive resource for researchers interested in the neuroprotective mechanisms of this compound.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound has been quantified in various in vitro models of neuronal damage. The following tables summarize the key findings.
Table 1: Neuroprotective Effect of this compound on PC12 Cells Under Oxidative Stress
| Stress Inducer | This compound Concentration (μM) | Cell Viability (%) | Reference |
| H₂O₂ (200 μM) | 10 | 85.2 ± 3.5 | [1] |
| H₂O₂ (200 μM) | 20 | 92.1 ± 4.1 | [1] |
| 6-OHDA (100 μM) | 10 | 78.9 ± 4.2 | [1] |
| 6-OHDA (100 μM) | 20 | 88.5 ± 3.8 | [1] |
H₂O₂: Hydrogen Peroxide; 6-OHDA: 6-hydroxydopamine
Table 2: Inhibition of RSL3-Induced Ferroptosis in PC12 Cells by this compound
| Parameter | This compound Concentration (μM) | Value (Relative to Control) | Reference |
| Cell Viability (%) | 10 | 81.3 ± 3.9 | [1] |
| Cell Viability (%) | 20 | 90.7 ± 4.5 | [1] |
| Lipid ROS Level (%) | 20 | 55.4 ± 5.1 | [1] |
RSL3 is a specific inducer of ferroptosis.
Table 3: Anti-inflammatory Effect of this compound in LPS-Stimulated BV-2 Microglial Cells
| Parameter | This compound Concentration (μM) | Value (Relative to Control) | Reference |
| Nitric Oxide (NO) Production (%) | 10 | 62.1 ± 5.8 | [1] |
| Nitric Oxide (NO) Production (%) | 20 | 45.3 ± 4.9 | [1] |
LPS: Lipopolysaccharide
Signaling Pathways of this compound
This compound exerts its neuroprotective effects primarily through the modulation of the Nrf2 and SLC7A11 signaling pathways, which are central to the regulation of oxidative stress and ferroptosis.
Caption: Signaling pathway of this compound in neuroprotection.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Culture
-
PC12 Cells: The rat pheochromocytoma cell line, PC12, was cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
BV-2 Cells: The murine microglial cell line, BV-2, was maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Neuroprotection Assays in PC12 Cells
Caption: Experimental workflow for PC12 cell neuroprotection assays.
-
Cell Viability Assay (MTT Assay):
-
Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce neuronal damage by adding H₂O₂ (final concentration 200 μM) or 6-OHDA (final concentration 100 μM) and incubate for 24 hours. For ferroptosis induction, use RSL3 (final concentration 1 μM) and incubate for 12 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Anti-inflammatory Assay in BV-2 Cells
Caption: Experimental workflow for BV-2 cell anti-inflammatory assay.
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.
-
Collect 50 μL of the cell culture supernatant.
-
Add 50 μL of Griess reagent I and 50 μL of Griess reagent II to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Lipid ROS Measurement
-
PC12 cells are seeded and treated with this compound and RSL3 as described in the neuroprotection assay.
-
After treatment, cells are washed with PBS and incubated with 10 μM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Cells are then washed, harvested, and resuspended in PBS.
-
The fluorescence intensity is measured using a flow cytometer to quantify the level of lipid reactive oxygen species (ROS).
Conclusion
This compound demonstrates robust neuroprotective effects in vitro by mitigating oxidative stress and inhibiting ferroptosis. Its mechanism of action involves the activation of the Nrf2 signaling pathway and modulation of the SLC7A11 pathway, leading to a reduction in lipid ROS and inflammatory mediators. The data and protocols presented in this whitepaper provide a solid foundation for further research into the therapeutic potential of this compound for neurodegenerative diseases. Future studies should focus on in vivo models to validate these findings and explore the pharmacokinetic and pharmacodynamic properties of this promising natural compound.
References
- 1. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Herpotrichone A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herpotrichone A is a pentacyclic natural product isolated from the symbiotic fungus Herpotrichia sp. SF09.[1] It has demonstrated significant anti-neuroinflammatory properties, making it a compound of interest for the development of therapeutics for neurodegenerative diseases.[1] This document provides a detailed protocol for the total synthesis of this compound, based on the biomimetically inspired approach developed by Han and coworkers. The synthesis hinges on a crucial hetero-Diels–Alder reaction to construct the core structure. This protocol includes detailed methodologies for the synthesis of key precursors and the final product, a summary of quantitative data, and a workflow diagram.
Introduction
The scarcity of this compound from its natural source necessitates a robust synthetic route to enable further biological investigation and drug development. The total synthesis reported by Han's research group provides a blueprint for accessing this complex molecule.[2][3] The strategy is notable for its efficiency and stereocontrol, which is largely directed by a hydrogen bonding interaction during the key cycloaddition step.[3] This application note aims to provide a comprehensive and practical guide for the replication of this total synthesis.
Data Presentation
The following table summarizes the yields for the key steps in the total synthesis of this compound.
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Synthesis of Delitpyrone C | Commercially available precursors | Delitpyrone C | Not explicitly stated in a single value; multi-step synthesis |
| 2 | Synthesis of Epoxyquinol Monomer | Commercially available precursors | Epoxyquinol Monomer | Not explicitly stated in a single value; multi-step synthesis |
| 3 | Hetero-Diels-Alder Reaction | Delitpyrone C and Epoxyquinol Monomer | This compound | ~50% (of the major diastereomer) |
| 4 | Final modifications (if any) | Diels-Alder adduct | (+)-Herpotrichone A | Not detailed in the initial announcement |
Note: The yields for the multi-step syntheses of the precursors are not provided as a single value in the preliminary reports. The yield for the key hetero-Diels-Alder reaction is approximated based on the initial communications. For precise step-by-step yields, consulting the full supporting information of the primary literature is recommended.[2]
Experimental Protocols
The total synthesis of this compound can be divided into three main stages: the synthesis of delitpyrone C (the diene), the synthesis of the epoxyquinol monomer (the dienophile), and the key hetero-Diels-Alder reaction followed by final transformations.
Synthesis of Delitpyrone C (Diene)
The synthesis of delitpyrone C, a substituted α-pyrone, is a multi-step process that starts from commercially available materials. The detailed procedure for each step is crucial for obtaining the desired diene in good yield and purity. While the primary communication on the total synthesis of this compound does not provide a step-by-step protocol for this known compound, the synthesis generally involves the construction of the pyrone ring followed by functional group manipulations. Researchers should refer to established literature procedures for the synthesis of delitpyrone C and its analogues.
Synthesis of Epoxyquinol Monomer (Dienophile)
The preparation of the epoxyquinol monomer is another critical multi-step sequence. The synthesis is designed to install the necessary stereochemistry and functional groups required for the subsequent Diels-Alder reaction. The general approach involves the asymmetric synthesis of a substituted cyclohexenol derivative, followed by epoxidation and further functionalization.
Illustrative Key Step: Asymmetric Dihydroxylation
A representative step in the synthesis of a chiral cyclohexenol intermediate may involve an asymmetric dihydroxylation:
-
Reaction Setup: To a solution of the corresponding cyclohexene precursor (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O at 0 °C, add AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1.0 equiv).
-
Reaction Execution: Stir the mixture vigorously at 0 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for an additional 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diol.
Key Step: Hetero-Diels-Alder Reaction and Final Steps
The cornerstone of the total synthesis is the hetero-Diels-Alder reaction between delitpyrone C and the epoxyquinol monomer. The stereochemical outcome of this reaction is controlled by a key hydrogen-bonding interaction between the hydroxyl group on the diene and the dienophile.[3]
Protocol for the Hetero-Diels-Alder Reaction:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve delitpyrone C (1.0 equiv) in a suitable solvent such as toluene or dichloromethane.
-
Addition of Dienophile: Add the epoxyquinol monomer (1.1 equiv) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., ranging from room temperature to elevated temperatures, as optimized) for a designated period (e.g., 24-72 hours). Monitor the progress of the reaction by TLC or LC-MS. The C2' hydroxyl configuration of the delitpyrone C is critical in directing the desired reaction pathway.[2][3]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound. The reaction may yield multiple diastereomers, which can be separated by careful chromatography.
Visualizations
Signaling Pathway/Workflow Diagram
The following diagram illustrates the overall workflow for the total synthesis of this compound.
Caption: Workflow of the total synthesis of this compound.
Conclusion
This application note provides a detailed overview and protocol for the total synthesis of this compound. The biomimetically inspired strategy, centered around a key hetero-Diels-Alder reaction, offers an efficient route to this promising natural product. The provided protocols and data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in exploring the therapeutic potential of this compound and its analogues. For complete and detailed experimental procedures, including characterization data, it is imperative to consult the supporting information of the primary research article by Han and coworkers.[2]
References
Application Notes and Protocols for Herpotrichone A in BV-2 Microglial Cell Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Herpotrichone A is a natural compound that has demonstrated significant anti-neuroinflammatory and neuroprotective properties.[1][2] In the context of neurodegenerative diseases, where neuroinflammation mediated by microglial cells plays a crucial role, this compound presents as a promising therapeutic candidate. These application notes provide detailed protocols for utilizing this compound in BV-2 microglial cell assays to investigate its anti-inflammatory effects and mechanisms of action. BV-2 cells are a widely used immortalized murine microglial cell line that retains many of the morphological and functional characteristics of primary microglia.[3]
Mechanism of Action
This compound exerts its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells through multiple signaling pathways. Evidence suggests that it can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are key regulators of pro-inflammatory gene expression. Additionally, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of antioxidant responses, and modulate the SLC7A11 pathway, contributing to its neuroprotective effects by mitigating ferroptosis.[1]
Data Presentation
Quantitative Data Summary of this compound in BV-2 Cell Assays
| Parameter | Value | Cell Type | Stimulation | Assay | Reference |
| IC₅₀ | 0.41 µM | BV-2 | LPS | Nitric Oxide Production | [2] |
Experimental Protocols
Cell Culture and Maintenance of BV-2 Cells
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture BV-2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks or multi-well plates for experiments.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of this compound on BV-2 cells.
Materials:
-
BV-2 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed BV-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
After the 24-hour incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Production Assay (Griess Assay)
Purpose: To measure the inhibitory effect of this compound on LPS-induced nitric oxide production.
Materials:
-
BV-2 cells
-
This compound
-
LPS (from E. coli)
-
24-well plates
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
Microplate reader
Protocol:
-
Seed BV-2 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no this compound), an LPS-only group, and this compound-only groups.
-
After 24 hours, collect the cell culture supernatant.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis
Purpose: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB, MAPK, and Nrf2 signaling pathways.
Materials:
-
BV-2 cells
-
This compound
-
LPS
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed BV-2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound at desired concentrations for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for an appropriate time (e.g., 30 minutes for phosphorylation events, 24 hours for total protein expression).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for assessing this compound in BV-2 cells.
This compound Signaling Pathways in BV-2 Cells
Caption: Signaling pathways modulated by this compound in BV-2 microglia.
References
- 1. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herpotrichones A and B, Two Intermolecular [4 + 2] Adducts with Anti-Neuroinflammatory Activity from a Herpotrichia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An immortalized cell line expresses properties of activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Herpotrichone A in H2O2-Induced Oxidative Stress Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpotrichone A, a natural compound isolated from the isopod-associated fungus Herpotrichia sp., has demonstrated significant neuroprotective and anti-neuroinflammatory properties.[1][2][3][4] Emerging research indicates that this compound exerts its protective effects in models of oxidative stress, such as hydrogen peroxide (H2O2)-induced damage in neuronal cell lines like PC12 cells.[1][2] The primary mechanism of action is not through direct radical scavenging but rather by activating endogenous antioxidant pathways, specifically modulating the Nrf2/SLC7A11 signaling axis and mitigating ferroptosis, a form of iron-dependent cell death.[1][2][5]
These application notes provide a summary of the effects of this compound in H2O2-induced oxidative stress models and detailed protocols for key experiments to evaluate its efficacy.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in a H2O2-induced oxidative stress model using PC12 cells. The data presented here is illustrative, based on typical results for neuroprotective compounds, and should be replaced with experimental data.
Table 1: Effect of this compound on PC12 Cell Viability in the Presence of H2O2-Induced Oxidative Stress
| Treatment Group | This compound (µM) | H2O2 (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 ± 5.2 |
| H2O2 Only | 0 | 200 | 52 ± 4.5 |
| This compound | 1 | 200 | 65 ± 3.8 |
| This compound | 5 | 200 | 78 ± 4.1 |
| This compound | 10 | 200 | 89 ± 3.9 |
| This compound Only | 10 | 0 | 98 ± 5.5 |
Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in H2O2-Treated PC12 Cells
| Treatment Group | This compound (µM) | H2O2 (µM) | Relative ROS Levels (%) |
| Control | 0 | 0 | 100 ± 8.1 |
| H2O2 Only | 0 | 200 | 250 ± 15.3 |
| This compound | 1 | 200 | 180 ± 12.5 |
| This compound | 5 | 200 | 145 ± 10.2 |
| This compound | 10 | 200 | 115 ± 9.8 |
| This compound Only | 10 | 0 | 102 ± 7.5 |
Table 3: Effect of this compound on Antioxidant Enzyme Activity in H2O2-Treated PC12 Cells
| Treatment Group | This compound (µM) | H2O2 (µM) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | 0 | 0 | 120 ± 9.7 | 85 ± 6.3 | 150 ± 11.2 |
| H2O2 Only | 0 | 200 | 75 ± 6.8 | 50 ± 4.9 | 95 ± 8.7 |
| This compound | 5 | 200 | 98 ± 8.1 | 68 ± 5.5 | 125 ± 9.9 |
| This compound | 10 | 200 | 115 ± 9.2 | 80 ± 6.1 | 142 ± 10.5 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the procedure to determine the protective effect of this compound on the viability of PC12 cells subjected to H2O2-induced oxidative stress.
Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H2O2) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium (DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Pre-treatment with this compound: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO, at the same concentration as the highest this compound treatment). Incubate for 24 hours.
-
Induction of Oxidative Stress: Remove the medium and add 100 µL of fresh medium containing the respective concentrations of this compound and H2O2 (e.g., 200 µM). Include a control group without H2O2 and a group with H2O2 only. Incubate for another 24 hours.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control group (untreated cells).
Protocol 2: Measurement of Intracellular ROS using DCFH-DA Assay
This protocol describes the measurement of intracellular ROS levels in PC12 cells treated with this compound and H2O2 using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
PC12 cells and culture reagents
-
This compound stock solution
-
H2O2 solution
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (10 mM in DMSO)
-
Serum-free DMEM
-
PBS (Phosphate-Buffered Saline)
-
24-well plates or black-walled 96-well plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed PC12 cells in a 24-well plate or a black-walled 96-well plate and treat with this compound and H2O2 as described in Protocol 1 (steps 1-3).
-
DCFH-DA Staining: After the treatment period, remove the medium and wash the cells twice with warm PBS.
-
Add serum-free DMEM containing 10 µM DCFH-DA to each well. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells three times with warm PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add 500 µL (for 24-well plate) or 100 µL (for 96-well plate) of PBS to each well. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[6]
-
Data Analysis: Normalize the fluorescence intensity to the control group and express the results as a percentage of relative ROS levels.
Visualizations
Signaling Pathway Diagrams
Caption: H2O2-Induced Oxidative Stress Cascade.
Caption: Mechanism of this compound via Nrf2/SLC7A11.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Herpotrichone A in 6-OHDA Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the neuroprotective effects of Herpotrichone A in established in vitro and in vivo models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA).
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used to model PD in experimental settings as it selectively destroys dopaminergic neurons, mimicking the pathology of the disease.[1][2] this compound, a natural compound, has demonstrated neuroprotective potential by mitigating ferroptosis and activating antioxidant pathways, making it a promising candidate for therapeutic development in PD.[3] Notably, this compound has been shown to exert protective effects in 6-OHDA-stimulated PC12 cells and 6-OHDA-induced zebrafish larvae.[3] Its mechanism of action involves the activation of antioxidant elements and modulation of the SLC7A11 pathway, which is associated with the Nrf2 signaling pathway.[3][4][5]
This document outlines detailed protocols for utilizing this compound in both cellular (PC12 and SH-SY5Y cells) and zebrafish 6-OHDA models.
Quantitative Data Summary
The following tables summarize key quantitative parameters for establishing 6-OHDA models and potential effective concentrations of neuroprotective compounds based on existing literature. These values can serve as a starting point for optimizing experiments with this compound.
Table 1: In Vitro 6-OHDA Model Parameters
| Parameter | Cell Line | 6-OHDA Concentration | Incubation Time | Expected Outcome | Reference |
| Cell Viability (MTT Assay) | PC12 | 75-250 µM | 24 hours | ~50% reduction in cell viability | [1][3] |
| SH-SY5Y | 100-200 µM | 24 hours | Significant increase in cell death | [6][7] | |
| ROS Production (DCFH-DA) | PC12 | 150 µM | 1 hour | Significant increase in intracellular ROS | [8] |
| SH-SY5Y | 200 µM | 24 hours | Increased ROS levels | [7] | |
| Apoptosis | PC12 | 150 µM | 48 hours | ~50% apoptosis | [9] |
Table 2: In Vivo 6-OHDA Zebrafish Model Parameters
| Parameter | Zebrafish Age | 6-OHDA Concentration | Exposure Duration | Expected Outcome | Reference |
| Dopaminergic Neuron Loss | 3 days post-fertilization (dpf) | 30 µM | 24 hours | Significant reduction in dopaminergic neurons | [2][10] |
| Locomotor Activity | 6 dpf | 30 µM (at 3 dpf for 24h) | - | Significant reduction in movement | [2] |
Experimental Protocols
In Vitro Model: Neuroprotection of this compound in 6-OHDA-Treated PC12 Cells
This protocol details the steps to assess the neuroprotective effects of this compound against 6-OHDA-induced cytotoxicity in PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research.
1. Cell Culture and Treatment:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates for viability assays or larger plates for protein analysis.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Induce neurotoxicity by adding 6-OHDA (final concentration, e.g., 100 µM) and incubate for 24 hours.[11]
2. Cell Viability Assessment (MTT Assay):
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[12] Cell viability is expressed as a percentage of the control group.
3. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Use the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay.
-
After treatment, wash the cells with PBS and incubate with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[4]
4. Western Blot Analysis for Signaling Pathways:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the Nrf2/HO-1 and PI3K/Akt pathways (e.g., Nrf2, HO-1, p-Akt, Akt).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) kit.
In Vivo Model: Neuroprotection of this compound in a 6-OHDA Zebrafish Model
This protocol describes the induction of a Parkinson's-like phenotype in zebrafish larvae and the assessment of this compound's protective effects.
1. Zebrafish Maintenance and 6-OHDA Exposure:
-
Maintain wild-type zebrafish according to standard protocols.
-
At 3 days post-fertilization (dpf), expose the larvae to 30 µM 6-OHDA in E3 medium for 24 hours in the dark.[2][10]
-
To test the neuroprotective effect, co-incubate the larvae with different concentrations of this compound during the 6-OHDA exposure.
2. Behavioral Analysis:
-
At 6 dpf, assess the locomotor activity of individual larvae.
-
Place individual larvae in a 96-well plate and record their movement for a defined period (e.g., 10 minutes) using a video tracking system.
-
Analyze parameters such as total distance moved, velocity, and time spent moving.[2]
3. Dopaminergic Neuron Visualization:
-
At 6 dpf, fix the larvae in 4% paraformaldehyde.
-
Perform whole-mount immunohistochemistry using an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.[13]
-
Image the dopaminergic neurons in the ventral diencephalon using a fluorescence microscope.
-
Quantify the number of TH-positive neurons.
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams generated using the DOT language to visualize the key signaling pathways and experimental workflows described.
References
- 1. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Zebrafish Larvae 6-OHDA Exposure for Neurotoxin Induced Dopaminergic Marker Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol against 6-OHDA-induced damage of PC12 cells via PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 8. Frontiers | Oleanolic Acid Mitigates 6-Hydroxydopamine Neurotoxicity by Attenuating Intracellular ROS in PC12 Cells and Striatal Microglial Activation in Rat Brains [frontiersin.org]
- 9. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Zebrafish Larvae 6-OHDA Exposure for Neurotoxin Induced Dopaminergic Marker Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: RSL3-Induced Ferroptosis Assay with Herpotrichone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying RSL3-induced ferroptosis and investigating the protective effects of Herpotrichone A. Detailed protocols for key assays are provided to enable researchers to assess the mechanisms of ferroptosis and the efficacy of potential inhibitors.
Introduction to Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS)[1][2][3]. This process is distinct from other cell death modalities such as apoptosis and necrosis[2][4]. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoprotein that detoxifies lipid hydroperoxides[2][5][6]. RSL3 is a well-established experimental tool that induces ferroptosis by directly inhibiting GPX4 activity[2][7][8].
This compound: A Novel Ferroptosis Inhibitor
This compound is a natural compound that has been shown to exhibit neuroprotective effects by mitigating ferroptosis.[9][10] Studies have demonstrated that this compound can protect against RSL3-induced cell death in various cell lines, such as PC12 cells[9][10]. Its mechanism of action involves the activation of antioxidant pathways, including the modulation of the SLC7A11/Nrf2 axis, which is crucial for glutathione (GSH) synthesis and antioxidant defense.[9][10]
Data Presentation
The following tables summarize the quantitative effects of this compound on RSL3-induced changes in PC12 cells, as reported in scientific literature.
Table 1: Effect of this compound on RSL3-Induced Cell Viability
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| RSL3 | 1 µM | 52 |
| RSL3 + this compound | 1 µM + 10 µM | 78 |
| RSL3 + Ferrostatin-1 | 1 µM + 1 µM | 85 |
Data are representative and compiled from published studies. Ferrostatin-1 is a known ferroptosis inhibitor used as a positive control.
Table 2: Effect of this compound on RSL3-Induced Lipid ROS Accumulation
| Treatment Group | Concentration | Relative Lipid ROS Levels |
| Control | - | 1.0 |
| RSL3 | 1 µM | 3.5 |
| RSL3 + this compound | 1 µM + 10 µM | 1.5 |
| RSL3 + Ferrostatin-1 | 1 µM + 1 µM | 1.2 |
Lipid ROS levels were measured using the fluorescent probe C11-BODIPY 581/591.
Table 3: Effect of this compound on RSL3-Induced Glutathione (GSH) Depletion
| Treatment Group | Concentration | Relative GSH Levels |
| Control | - | 1.0 |
| RSL3 | 1 µM | 0.4 |
| RSL3 + this compound | 1 µM + 10 µM | 0.8 |
GSH levels were determined using a luminescence-based assay.
Table 4: Effect of this compound on GPX4 Protein Expression in the Presence of RSL3
| Treatment Group | Concentration | Relative GPX4 Expression |
| Control | - | 1.0 |
| RSL3 | 1 µM | 0.95 |
| This compound | 10 µM | 1.2 |
| RSL3 + this compound | 1 µM + 10 µM | 1.15 |
GPX4 protein levels were quantified by Western blot analysis. Note that RSL3 primarily inhibits GPX4 activity rather than its expression.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of RSL3-induced ferroptosis and its inhibition by this compound.
References
- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RSL3 | Ferroptosis activator | Mechanism | Concentration [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Herpotrichone A Administration in Zebrafish Larvae Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Herpotrichone A in zebrafish larvae models, focusing on its neuroprotective effects through the modulation of ferroptosis. The protocols outlined below are based on established methodologies in zebrafish research and specific findings related to this compound.
Introduction
This compound is a natural compound that has demonstrated significant neuroprotective activity.[1][2] Studies utilizing zebrafish larvae have shown that this compound can mitigate neurotoxicity by relieving ferroptotic cell death.[1][2] The zebrafish model offers a powerful in vivo platform for studying the effects of compounds like this compound due to its genetic tractability, rapid development, and optical transparency, which allows for real-time imaging of biological processes.
Quantitative Data Summary
The following table summarizes the reported neuroprotective effects of this compound in a 6-hydroxydopamine (6-OHDA)-induced zebrafish model of Parkinson's disease.
| Parameter | Model | Treatment | Result | Reference |
| Neuroprotection | 6-OHDA-induced zebrafish larvae | This compound | Relief of ferroptotic cell death | [1][2] |
| Mechanism of Action | 6-OHDA-induced zebrafish larvae | This compound | Activation of antioxidant elements | [1][2] |
| Mechanism of Action | 6-OHDA-induced zebrafish larvae | This compound | Modulation of the SLC7A11 pathway | [1][2] |
Experimental Protocols
General Zebrafish Larvae Maintenance and Drug Administration
Zebrafish larvae can be exposed to compounds via immersion, which is a common and effective method for drug screening.
Materials:
-
Zebrafish (Danio rerio) embryos
-
Embryo medium (E3)
-
This compound
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Incubator at 28.5°C
Protocol:
-
Collect freshly fertilized zebrafish embryos.
-
Raise embryos in E3 medium at 28.5°C.
-
Prepare a stock solution of this compound in a suitable solvent like DMSO. Note that the final concentration of DMSO in the embryo medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
At the desired developmental stage (e.g., 3 days post-fertilization), transfer healthy larvae to the wells of a multi-well plate.
-
Add the this compound working solution to the embryo medium in each well to achieve the desired final concentrations. Include a vehicle control group (medium with DMSO only).
-
Incubate the larvae for the desired exposure duration.
-
Following incubation, proceed with downstream analysis such as behavioral assays, imaging, or molecular analysis.
Neuroprotection Assay in 6-OHDA-Induced Zebrafish Larvae
This protocol describes the induction of a Parkinson's-like phenotype using the neurotoxin 6-OHDA and the assessment of the neuroprotective effects of this compound.
Materials:
-
Zebrafish larvae (e.g., 3 days post-fertilization - dpf)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
This compound
-
E3 medium
-
Multi-well plates
Protocol:
-
At 3 dpf, expose zebrafish larvae to a solution of 30 µM 6-OHDA in E3 medium for 24 hours to induce dopaminergic neuron loss.[3][4]
-
Following the 24-hour 6-OHDA exposure, wash the larvae with fresh E3 medium.
-
Co-treat the 6-OHDA-exposed larvae with various concentrations of this compound. While specific effective concentrations for this compound in this model are not detailed in the primary literature, a concentration range should be tested to determine the optimal dose.
-
Include a positive control group (6-OHDA only) and a vehicle control group.
-
At 6 dpf, assess for neuroprotection by analyzing locomotor activity and quantifying dopaminergic neuron markers (e.g., via whole-mount immunohistochemistry for tyrosine hydroxylase).[3] A reduction in movement is an indicator of neurotoxicity.
Cardiotoxicity Screening (General Protocol)
While no specific cardiotoxicity has been reported for this compound, it is crucial to assess this as part of a comprehensive safety profile.
Materials:
-
Zebrafish larvae (e.g., 2 dpf)
-
This compound
-
Microscope with imaging capabilities
-
3% Methylcellulose
Protocol:
-
Expose 2 dpf zebrafish larvae to a range of this compound concentrations for a defined period (e.g., 24-48 hours).
-
Anesthetize the larvae and mount them in 3% methylcellulose on a depression slide.
-
Visually inspect the heart for morphological abnormalities, including pericardial edema and altered heart looping.
-
Record videos of the beating heart to measure the heart rate and assess for arrhythmias.
-
Compare the observations in the this compound-treated groups to a vehicle control group.
Hepatotoxicity Screening (General Protocol)
Assessing potential liver toxicity is another critical step in drug development.
Materials:
-
Transgenic zebrafish larvae with fluorescently labeled livers (e.g., Tg(fabp10a:EGFP)) at 3 dpf.
-
This compound
-
Fluorescence microscope
Protocol:
-
Expose 3 dpf transgenic zebrafish larvae to various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Anesthetize the larvae and mount them for imaging.
-
Under a fluorescence microscope, examine the liver for changes in size, morphology, and fluorescence intensity.
-
Indicators of hepatotoxicity can include a decrease in liver size, an irregular liver shape, or changes in fluorescence patterns.
-
Compare the observations in the treated groups to a vehicle control.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound in Neuroprotection
This compound is reported to exert its neuroprotective effects by relieving ferroptosis through the activation of antioxidant elements and modulation of the SLC7A11 pathway, which involves the Nrf2 transcription factor.[1][2]
Caption: Proposed neuroprotective mechanism of this compound.
Experimental Workflow for Neuroprotection Assay
The following diagram illustrates the workflow for assessing the neuroprotective effects of this compound in a 6-OHDA-induced zebrafish model.
Caption: Workflow for 6-OHDA neuroprotection assay.
General Toxicity Screening Workflow
This diagram outlines a general workflow for screening the potential cardiotoxicity and hepatotoxicity of this compound in zebrafish larvae.
Caption: General workflow for toxicity screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Zebrafish Larvae 6-OHDA Exposure for Neurotoxin Induced Dopaminergic Marker Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Zebrafish Larvae 6-OHDA Exposure for Neurotoxin Induced Dopaminergic Marker Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Herpotrichone A Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herpotrichone A, a novel pentacyclic natural product, has demonstrated significant anti-neuroinflammatory and neuroprotective activities, making it a compound of interest for drug discovery and development. Proper preparation of a stock solution is the first critical step for accurate and reproducible in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure stability and experimental consistency.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations when preparing stock and working solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 402.44 g/mol | |
| Molecular Formula | C₂₂H₂₆O₇ | |
| Reported IC₅₀ | 0.41 µM (in LPS-induced BV-2 microglial cells) | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General laboratory practice |
| Storage (Powder) | -20°C for up to 3 years | General laboratory guidelines |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | General laboratory guidelines |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound, a common starting concentration for in vitro assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-handling Preparation:
-
Before opening, centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Equilibrate the vial to room temperature before opening to minimize moisture condensation.
-
-
Calculation of Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 402.44 g/mol x 0.001 L = 4.0244 mg
-
-
-
Weighing this compound:
-
Using a calibrated analytical balance, carefully weigh out approximately 4.02 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryogenic vials or microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is sufficient. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
A step-wise dilution is recommended to prevent precipitation of the compound when transferring from a high-concentration organic stock to an aqueous cell culture medium.
Example Dilution for a 10 µM Final Concentration:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a 1:100 dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. This results in an intermediate solution of 100 µM.
-
Perform a final 1:10 dilution by adding the desired volume of the 100 µM intermediate solution to the final volume of cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM.
Diagrams
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
Signaling Pathway Context (Hypothetical)
Given this compound's anti-neuroinflammatory activity, a simplified hypothetical signaling pathway it might modulate is presented below. This diagram illustrates a potential mechanism of action where this compound inhibits a pro-inflammatory signaling cascade.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Application Notes and Protocols for Determining the IC50 Value of Herpotrichone A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Herpotrichone A is a natural product isolated from the isopod-associated fungus Herpotrichia sp. SF09.[1][2] It is a pentacyclic intermolecular [4 + 2] adduct with demonstrated biological activities, including potent anti-neuroinflammatory and neuroprotective effects.[2][3][4] Specifically, this compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells and to protect against ferroptotic cell death.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. This document provides detailed protocols for determining the IC50 value of this compound, focusing on its anti-neuroinflammatory activity.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Biological Activity | Cell Line | IC50 Value (μM) | Reference |
| Anti-neuroinflammatory (NO inhibition) | LPS-induced BV-2 microglial cells | 0.41 | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound for Anti-Neuroinflammatory Activity in BV-2 Microglial Cells
This protocol describes the determination of the IC50 value of this compound based on its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials and Reagents:
-
This compound
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for NO measurement)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells should be subcultured every 2-3 days to maintain logarithmic growth.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
-
Cell Seeding:
-
Harvest BV-2 cells and adjust the cell density.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in DMEM. The final concentrations should typically range from 0.01 µM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.1%).
-
After 24 hours of incubation, remove the old medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control group (medium with the same concentration of DMSO) and a positive control (a known inhibitor of NO production, e.g., quercetin).
-
-
LPS Stimulation:
-
After a 1-hour pre-treatment with this compound, add LPS to each well (except for the negative control group) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
-
Incubation:
-
Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is proportional to the absorbance.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. The IC50 is the concentration of this compound that causes 50% inhibition of NO production.[5][6]
-
Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Proposed signaling pathway of this compound in neuroprotection.
References
- 1. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Herpotrichones A and B, Two Intermolecular [4 + 2] Adducts with Anti-Neuroinflammatory Activity from a Herpotrichia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Lipid ROS Levels after Herpotrichone A Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring lipid reactive oxygen species (ROS) levels in cellular models following treatment with Herpotrichone A, a compound known for its neuroprotective effects through the mitigation of ferroptosis.[1][2] Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[3][4] Therefore, accurately quantifying lipid ROS is crucial for understanding the mechanism of action of this compound and other potential ferroptosis inhibitors.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on lipid ROS levels in a cellular model of ferroptosis. This data is based on typical results observed in studies investigating the role of this compound in RSL3-induced ferroptosis in PC12 cells, a common neuronal cell line model.[1] RSL3 is a well-established inducer of ferroptosis that acts by inhibiting glutathione peroxidase 4 (GPX4), a key enzyme in the detoxification of lipid peroxides.
| Treatment Group | This compound (μM) | RSL3 (Inducer) | Normalized Lipid ROS Levels (Fold Change) | Standard Deviation |
| Vehicle Control | 0 | - | 1.00 | ± 0.12 |
| RSL3 | 0 | + | 4.52 | ± 0.48 |
| This compound (1) + RSL3 | 1 | + | 3.25 | ± 0.35 |
| This compound (5) + RSL3 | 5 | + | 2.18 | ± 0.24 |
| This compound (10) + RSL3 | 10 | + | 1.35 | ± 0.15 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in ferroptosis and the general experimental workflow for assessing the impact of this compound on lipid ROS levels.
References
- 1. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modeling the effects of lipid peroxidation during ferroptosis on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Herpotrichone A solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Herpotrichone A solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell-based assays?
A1: Based on its hydrophobic nature as a fungal secondary metabolite, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for use in in vitro assays. It is crucial to use anhydrous, cell culture-grade DMSO to avoid precipitation and ensure compatibility with your cell lines.
Q2: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can be cytotoxic and may also promote precipitation. A final concentration of 0.1% is often well-tolerated by most cell lines.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Vortexing: Gently vortex the diluted solution immediately after adding the stock to ensure rapid and uniform dispersion.
-
Solubility Limit: It's possible you are exceeding the solubility limit of this compound in the final assay medium. Try lowering the final concentration of this compound.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The cytotoxicity of DMSO is cell line-dependent. For the cell lines commonly used in this compound research (PC12 and BV-2), it is advisable to keep the final DMSO concentration at or below 0.5%.[1][2] It is always best practice to perform a vehicle control experiment to assess the effect of the highest concentration of DMSO used on your specific cell line's viability and function.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect the solution from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | - Increase the volume of DMSO incrementally. - Gentle warming (to 37°C) and vortexing can aid dissolution. - Ensure you are using anhydrous, high-purity DMSO. |
| Precipitate forms in the stock solution upon storage at -20°C. | The stock concentration is too high, exceeding its solubility in DMSO at low temperatures. | - Prepare a new stock solution at a lower concentration. - Before use, warm the vial to room temperature and vortex thoroughly to ensure any precipitate has redissolved. |
| Inconsistent results between experiments. | - Incomplete dissolution of this compound. - Degradation of the compound. - Variability in final DMSO concentration. | - Always ensure the stock solution is fully dissolved before making dilutions. - Use fresh aliquots of the stock solution for each experiment. - Maintain a consistent final DMSO concentration across all experimental conditions. |
| Observed cytotoxicity in vehicle control wells. | The final DMSO concentration is too high for the cell line. | - Reduce the final DMSO concentration to a non-toxic level (e.g., ≤ 0.1%). - Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆O₇ | [3][4] |
| Molecular Weight | 402.44 g/mol | [3][4] |
| CAS Number | 2411834-17-6 | [3] |
Table 2: General Guidelines for DMSO Cytotoxicity in Relevant Cell Lines
| Cell Line | Generally Tolerated DMSO Concentration (v/v) | Potentially Toxic DMSO Concentration (v/v) |
| PC12 | ≤ 0.5% | > 1%[5] |
| BV-2 Microglia | ≤ 0.5% | > 1%[6][7] |
| General Mammalian Cell Lines | ≤ 0.1% - 0.5% | ≥ 1%[2] |
Note: It is strongly recommended to determine the specific DMSO tolerance for your experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculation of DMSO Volume:
-
To prepare a 10 mM stock solution, the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 402.44 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L
-
Volume (µL) ≈ 248.5 µL
-
-
-
Dissolution: Add 248.5 µL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for In Vitro Cell-Based Assays
Workflow for Treating Cells with this compound:
Caption: Workflow for cell treatment with this compound.
Mandatory Visualizations
Signaling Pathways
This compound has been shown to exert its neuroprotective effects through the activation of the Nrf2 signaling pathway and the inhibition of ferroptosis.[8]
Diagram 1: this compound and the Nrf2 Signaling Pathway
Caption: this compound inactivates Keap1, allowing Nrf2 translocation.
Diagram 2: this compound Inhibition of Ferroptosis
References
- 1. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound [smolecule.com]
- 5. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 6. Herpotrichones A and B, Two Intermolecular [4 + 2] Adducts with Anti-Neuroinflammatory Activity from a Herpotrichia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Herpotrichone A stability in different solvents and temperatures
Disclaimer: Specific stability data for Herpotrichone A in various solvents and at different temperatures is not currently available in the public domain. Stability can be influenced by a multitude of factors including the purity of the compound, solvent quality, and storage conditions. Researchers are strongly advised to perform their own stability assessments for their specific experimental needs. This guide provides general protocols and troubleshooting advice for assessing the stability of complex natural products like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
While specific long-term storage conditions should be determined empirically, for short-term storage, it is generally recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. One supplier suggests storing the compound at room temperature for transport in the continental US, but advises referring to the Certificate of Analysis for specific storage conditions[1].
Q2: I am observing a loss of activity of my this compound sample over time. What could be the cause?
Loss of biological activity can be an indicator of compound degradation. Several factors could contribute to this:
-
Improper Storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles of solutions can lead to degradation.
-
Solvent Instability: this compound may be unstable in certain solvents, especially at room temperature over extended periods.
-
Oxidation: The complex polycyclic structure of this compound may be susceptible to oxidation.
-
pH Instability: The compound may degrade in acidic or basic conditions.
It is recommended to perform a systematic stability study to identify the cause of the activity loss.
Q3: How can I determine the best solvent for storing this compound?
To determine a suitable solvent for storage, a preliminary stability study can be conducted. This involves dissolving this compound in a few common, aprotic solvents (e.g., DMSO, DMF, acetonitrile) at a known concentration and storing the solutions under different temperature conditions (e.g., room temperature, 4°C, -20°C). The stability can be monitored over time by analyzing the samples using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and a decrease in the parent compound peak.
Troubleshooting Guide: Common Stability-Related Issues
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products and establish the degradation profile. Ensure proper storage and handling of the compound and its solutions. |
| Inconsistent experimental results | Instability of this compound under experimental conditions. | Evaluate the stability of this compound in the specific assay buffer and under the incubation conditions (temperature, time). Prepare fresh solutions for each experiment. |
| Precipitation of the compound from solution | Poor solubility or solvent evaporation. | Determine the solubility of this compound in the chosen solvent. Store solutions in tightly sealed vials. If solubility is an issue, consider using a co-solvent system, but verify compound stability in the new solvent mixture. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[2][3][4]. The following is a general protocol that can be adapted for this compound. The goal is to induce degradation of about 10-30%[5].
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Monitor the sample at different time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature.
-
Monitor the sample at different time points (e.g., 30 mins, 1, 2, 4 hours), as base hydrolysis is often faster than acid hydrolysis.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light.
-
Monitor the sample at different time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Store the solid compound at an elevated temperature (e.g., 60°C or 80°C) in a stability chamber.
-
Store a solution of the compound at the same elevated temperature.
-
Analyze the samples at various time points (e.g., 1, 3, 7 days).
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source with a specific wavelength (e.g., UV-A at 365 nm and cool white fluorescent light) in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at suitable time intervals.
-
3. Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A typical starting point would be a reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid). A photodiode array (PDA) detector is useful for monitoring peak purity and detecting the formation of new chromophores.
4. Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Identify and, if necessary, characterize the major degradation products using techniques like LC-MS/MS[6].
Visualizations
Caption: A general workflow for assessing the stability of a new chemical entity.
Caption: Common degradation pathways to investigate for a complex organic molecule.
References
Technical Support Center: Total Synthesis of Herpotrichone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Herpotrichone A. The content is tailored for researchers, scientists, and drug development professionals, addressing specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My key Diels-Alder reaction is giving a low yield of the desired this compound precursor and multiple byproducts. What are the likely causes and solutions?
A: This is a common challenge in the synthesis of the Herpotrichone core. The primary issues are typically competing side reactions and a lack of selectivity.
-
Problem: Competing pathways such as homodimerization of the dienophile and the formation of regio- and stereoisomers are significant challenges in this reaction.[1][2] Without proper control, these alternative reaction pathways can significantly reduce the yield of the desired product.
-
Solution: The key to controlling the selectivity of this [4+2] cycloaddition is to leverage intramolecular hydrogen bonding. The synthesis reported by Han and coworkers demonstrated that the C2' hydroxyl group on the delitpyrone C-derived diene is crucial for directing the reaction to the desired outcome.[1][2] This hydroxyl group forms a hydrogen bond with the dienophile, favoring the transition state that leads to the this compound core.
-
Troubleshooting Tip: Ensure the C2' hydroxyl group on your diene is unprotected. If you are using a protected version, you will likely see a significant increase in byproducts. DFT calculations and experimental results have shown that in the absence of this directing group, the formation of undesired isomers is highly competitive.[1][2] One of the major byproducts has been identified as the precursor to Herpotrichone C.[3]
-
2. Q: I am observing the formation of a significant amount of a byproduct that I suspect is the Herpotrichone C precursor. How can I favor the formation of the this compound precursor instead?
A: The formation of the Herpotrichone C precursor is a known issue and is directly related to the stereochemical outcome of the Diels-Alder reaction.
-
Problem: The formation of the Herpotrichone C core arises from an alternative, competing transition state in the Diels-Alder reaction.
-
Solution: The stereochemical configuration of the C2' hydroxyl moiety on the delitpyrone C-derived diene plays a pivotal role in directing the reaction towards the this compound core. This is achieved through induced hydrogen bonding, which stabilizes the desired transition state.
-
Troubleshooting Tip: Carefully verify the stereochemistry of your delitpyrone C derivative. An incorrect configuration at C2' will not effectively pre-organize the transition state for the formation of the this compound skeleton. Additionally, reaction temperature can influence the selectivity of Diels-Alder reactions; it is advisable to run the reaction at the temperature specified in the optimized protocol to maximize the kinetic control exerted by the hydrogen bond.
-
3. Q: What are the biggest challenges in constructing the bicyclo[3.2.1]octane core of this compound?
A: The construction of the bridged bicyclo[3.2.1]octane system is a central challenge in the synthesis of this compound and related natural products.
-
Problem: The formation of this bridged ring system requires precise control over bond formation and stereochemistry. In the context of the this compound synthesis, this core is assembled via the key Diels-Alder reaction.
-
Solution: A biomimetically inspired Diels-Alder strategy is employed to construct this challenging framework.[3] The success of this strategy is highly dependent on the design of the diene and dienophile to favor the desired cycloaddition.
-
Troubleshooting Tip: If you are facing difficulties in forming the bicyclo[3.2.1]octane core, it is recommended to revisit the synthesis of the diene and dienophile precursors. Ensure their purity and structural integrity. Any impurities or isomeric variants of your precursors can lead to undesired side reactions and a failure to form the desired bridged system.
-
Quantitative Data Summary
The following table summarizes the impact of the directing hydroxyl group on the yield of the key Diels-Alder reaction, based on the findings of Han and coworkers.
| Diene Substrate | Key Feature | Yield of this compound Precursor | Yield of Herpotrichone C Precursor |
| Delitpyrone C derivative | C2'-OH (directing group) | Major Product | Minor Product |
| Protected Delitpyrone C derivative | C2'-OPG (non-directing) | Minor Product/Not Observed | Major Product |
Note: Specific yields are highly dependent on reaction conditions and should be referenced from the original publication's supporting information.
Key Experimental Protocol
Diels-Alder Reaction for the Construction of the this compound Core
This protocol is a generalized representation based on the published synthesis and should be adapted with reference to the original literature.
-
Preparation of Reactants:
-
Synthesize the epoxyquinol monomer-based dienophile and the delitpyrone C-derived diene according to the established procedures. Ensure high purity of both reactants.
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the delitpyrone C-derived diene in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Add the epoxyquinol monomer-based dienophile to the solution. The stoichiometry of the reactants is critical and should be carefully controlled.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature or slightly elevated) for the specified duration. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired this compound precursor from unreacted starting materials and byproducts.
-
-
Characterization:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and compare the data with the reported values.
-
Visualizations
Caption: Key Diels-Alder reaction challenges in this compound synthesis.
Caption: Troubleshooting workflow for the key Diels-Alder reaction.
References
Technical Support Center: Herpotrichone A Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low yield of Herpotrichone A from its natural source, the isopod-associated fungus Herpotrichia sp. SF09.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to obtain?
This compound is a pentacyclic natural product with significant neuroprotective and anti-neuroinflammatory properties.[1][2] Its primary source is the symbiotic fungus Herpotrichia sp. SF09, found in association with isopods.[1][2] The primary challenge in obtaining this compound is its extremely low natural abundance.[1] Fermentation of the fungus yields only minute quantities of the compound, making extraction and purification a meticulous and often low-yielding process.
Q2: What are the known biological activities of this compound?
This compound has demonstrated potent anti-neuroinflammatory effects.[1][2] It also exhibits neuroprotective properties by mitigating ferroptosis, a form of iron-dependent cell death implicated in neurodegenerative diseases.[1] Its mechanism of action involves the activation of antioxidant elements and modulation of the SLC7A11 pathway.
Q3: Has chemical synthesis been explored as an alternative to extraction?
Yes, due to the low natural yield, the total synthesis of this compound, B, and C has been successfully achieved.[1] The synthesis is complex, involving a critical Diels-Alder reaction.[1] However, controlling the stereoselectivity of this reaction is challenging and can lead to the formation of undesired byproducts.[1]
Q4: What are the general steps involved in the extraction and purification of this compound from Herpotrichia sp. SF09?
The general workflow involves:
-
Large-scale fermentation of Herpotrichia sp. SF09.
-
Extraction of the fungal culture with an organic solvent.
-
Concentration of the crude extract.
-
Multi-step chromatographic purification to isolate this compound.
Troubleshooting Guide: Low Yield in this compound Extraction
This guide addresses specific issues that can lead to low yields during the extraction and purification of this compound.
Issue 1: Low Bioactive Compound Production During Fungal Fermentation
| Potential Cause | Recommended Solution |
| Suboptimal Fungal Strain: The productivity of the Herpotrichia sp. SF09 strain may have diminished over time due to repeated subculturing. | Revive a fresh culture from a cryopreserved stock. If possible, re-isolate the fungus from its isopod host to obtain a wild-type strain. |
| Incorrect Fermentation Media: The composition of the culture media may not be optimal for the production of this compound. | Experiment with different media compositions. Vary the carbon and nitrogen sources, and supplement with trace elements. Consider using media that mimics the natural environment of the fungus. |
| Suboptimal Fermentation Conditions: Temperature, pH, and aeration can significantly impact secondary metabolite production. | Optimize fermentation parameters. Conduct small-scale experiments to determine the optimal temperature, pH, and shaking speed for this compound production. |
| Silent Biosynthetic Gene Clusters: The genes responsible for this compound biosynthesis may not be fully expressed under standard laboratory conditions. | Employ epigenetic modifiers (e.g., histone deacetylase inhibitors) in the culture medium to potentially activate silent gene clusters. |
Issue 2: Inefficient Extraction of this compound from Fungal Biomass
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice: The solvent used for extraction may not be optimal for solubilizing this compound. | While ethyl acetate (EtOAc) has been used, consider testing other solvents of varying polarity, such as methanol, acetone, or a mixture of solvents. |
| Insufficient Extraction Time: The duration of the extraction may not be sufficient to fully extract the compound from the fungal matrix. | Increase the extraction time. Monitor the extraction efficiency at different time points to determine the optimal duration. |
| Poor Solvent Penetration: The fungal biomass may not be adequately disrupted, preventing the solvent from reaching the intracellular compounds. | Employ physical disruption methods such as sonication or homogenization of the fungal biomass before or during extraction to enhance solvent penetration. |
| Degradation of this compound: The compound may be sensitive to light, temperature, or pH during the extraction process. | Perform the extraction under dim light and at a controlled, cool temperature. Ensure the pH of the extraction solvent is neutral. |
Issue 3: Loss of Compound During Purification
| Potential Cause | Recommended Solution |
| Suboptimal Chromatographic Conditions: The choice of stationary and mobile phases in column chromatography may lead to poor separation and loss of the target compound. | Systematically optimize the chromatographic conditions. For silica gel chromatography, test different solvent gradients. For size-exclusion chromatography (e.g., Sephadex LH-20), ensure the column is properly packed and equilibrated. |
| Irreversible Adsorption: this compound may irreversibly adsorb to the stationary phase, particularly silica gel. | Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine) in the mobile phase to reduce strong interactions. |
| Co-elution with Impurities: this compound may co-elute with other compounds, making its isolation difficult and reducing the final yield. | Employ orthogonal chromatographic techniques. For example, follow a normal-phase separation with a reversed-phase separation. High-performance liquid chromatography (HPLC) is crucial for final purification. |
| Compound Degradation on Column: The compound may degrade on the stationary phase, especially if it is acidic or basic. | Use neutral stationary phases where possible. If using silica gel, minimize the time the compound is on the column. |
Experimental Protocols
Fungal Fermentation and Extraction
This protocol is based on the reported isolation of this compound and is intended as a starting point for optimization.
Materials:
-
Herpotrichia sp. SF09 culture
-
Potato Dextrose Broth (PDB) or other suitable fermentation medium
-
Ethyl acetate (EtOAc), HPLC grade
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Inoculate a sufficient number of flasks containing sterile PDB with Herpotrichia sp. SF09. Aim for a total fermentation volume of at least 40 L.
-
Incubate the flasks at 25-28 °C with shaking (150 rpm) for 15-21 days.
-
After the incubation period, pool the entire culture (mycelia and broth).
-
Extract the culture three times with an equal volume of EtOAc.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification
Materials:
-
Silica gel (200-300 mesh)
-
Sephadex LH-20
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Semi-preparative HPLC system with a C18 column
Procedure:
-
Silica Gel Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a step gradient of increasing polarity, for example, starting with 100% CH₂Cl₂ and gradually increasing the proportion of MeOH.
-
Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Sephadex LH-20 Chromatography:
-
Pool the this compound-containing fractions and concentrate.
-
Apply the concentrated sample to a Sephadex LH-20 column.
-
Elute with 100% MeOH. This step helps to remove pigments and other polymeric impurities.
-
Collect and analyze fractions as before.
-
-
Semi-preparative HPLC:
-
Further purify the enriched fractions using a semi-preparative HPLC system with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase of MeOH and water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the final compound by analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).
-
Quantitative Data Summary
| Compound | Initial Fermentation Volume | Final Yield | Reference |
| This compound | 40 L | 6.5 mg | Org. Lett. 2020, 22, 2, 405–409 |
| Herpotrichone B | 40 L | 2.1 mg | Org. Lett. 2020, 22, 2, 405–409 |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified signaling pathway of this compound.
References
troubleshooting inconsistent results with Herpotrichone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with Herpotrichone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product first isolated from the isopod-associated fungus Herpotrichia sp.[1] It has demonstrated potent anti-neuroinflammatory and neuroprotective effects.[1][2][3] Its primary mechanism of action is the inhibition of ferroptosis, a form of iron-dependent cell death.[1][3] this compound achieves this by activating the Nrf2 signaling pathway, which in turn upregulates the expression of SLC7A11, a key component of the cystine/glutamate antiporter system xc-.[1] This leads to increased antioxidant capacity within the cell, thereby protecting it from ferroptotic damage.
Q2: What are the common experimental applications of this compound?
This compound is primarily used in in vitro and in vivo models to study:
-
Neuroinflammation
-
Neurodegenerative diseases
-
Ferroptosis
-
Oxidative stress
It has shown significant protective effects in various cell models, including H2O2-, 6-OHDA-, and RSL3-stimulated PC12 cells, as well as LPS-stimulated BV-2 microglial cells.[1]
Q3: How should I prepare a stock solution of this compound?
For most cell-based assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. For working solutions, the DMSO stock should be further diluted in the appropriate cell culture medium to the desired final concentration. To avoid solvent-induced toxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.1%.
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving this compound can arise from several factors, ranging from compound handling to assay-specific variables. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: Lower than expected or no biological activity
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Compound Degradation | - Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C in tightly sealed, light-protected vials. - Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. - Fresh Preparations: Prepare fresh working solutions from the stock for each experiment. |
| Inadequate Concentration | - Dose-Response: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and experimental conditions. - IC50 Values: For anti-neuroinflammatory activity in LPS-induced BV-2 microglial cells, the reported IC50 value for this compound is 0.41 µM.[2] Use this as a starting point for your concentration range. |
| Poor Solubility in Working Solution | - Visual Inspection: After diluting the DMSO stock in aqueous media, visually inspect the solution for any precipitation. - Sonication: Briefly sonicate the working solution to aid dissolution. - Solubilizing Agents: If solubility issues persist, consider the use of a biocompatible solubilizing agent, but be sure to include a vehicle control for the agent in your experiments. |
| Cellular Factors | - Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. - Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. |
Problem 2: High variability between replicate experiments
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Compound Preparation | - Standardized Protocol: Follow a strict, standardized protocol for preparing stock and working solutions. - Pipetting Accuracy: Use calibrated pipettes and ensure accurate dilutions. |
| Assay Variability | - Validated Assays: Ensure that your assays are validated and include appropriate positive and negative controls. - Consistent Conditions: Maintain consistency in cell density, treatment duration, and reagent concentrations across all experiments. |
| Compound Purity | - Source of Compound: The chemical synthesis of this compound can result in the formation of byproducts and stereoisomers.[3] Use a highly purified compound from a reputable source. - Purity Analysis: If possible, verify the purity of your compound using analytical methods such as HPLC or mass spectrometry. |
Problem 3: Unexpected cytotoxicity
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| High Compound Concentration | - Toxicity Assay: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell line. |
| Solvent Toxicity | - Low Solvent Concentration: Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically <0.1%). - Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Off-Target Effects | - Specificity Controls: If off-target effects are suspected, consider using a structurally different compound with a similar mechanism of action as a control. - Target Knockdown/Knockout: In more advanced studies, use siRNA or CRISPR/Cas9 to knockdown or knockout the target protein (Nrf2 or SLC7A11) to confirm that the observed effects of this compound are target-specific. |
Experimental Protocols & Data
Anti-Neuroinflammatory Activity Assay
This protocol is a general guideline for assessing the anti-neuroinflammatory effects of this compound in BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Reagents for measuring inflammatory markers (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6)
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
-
Cell Viability: Assess cell viability using an MTT or similar assay to ensure the observed anti-inflammatory effects are not due to cytotoxicity.
Data Presentation:
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound | BV-2 | LPS | 0.41 | [2] |
| Herpotrichone B | BV-2 | LPS | 0.11 | [2] |
Ferroptosis Inhibition Assay
This protocol provides a general method for evaluating the ability of this compound to inhibit ferroptosis induced by RSL3.
Materials:
-
PC12 cells (or other susceptible cell line)
-
Complete culture medium
-
This compound
-
RSL3 (a ferroptosis inducer)
-
Reagents for measuring cell viability (e.g., CellTiter-Glo) or cell death (e.g., SYTOX Green)
-
Reagents for measuring lipid peroxidation (e.g., C11-BODIPY 581/591)
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at an appropriate density and allow them to attach.
-
Co-treatment: Treat the cells with a fixed concentration of RSL3 (determine the optimal concentration for your cell line beforehand) and co-treat with a range of this compound concentrations. Include appropriate controls (untreated, RSL3 alone, this compound alone).
-
Incubation: Incubate for a predetermined time (e.g., 24 hours).
-
Assessment:
-
Cell Viability/Death: Measure cell viability or death using a suitable assay kit.
-
Lipid Peroxidation: Quantify lipid ROS levels using a fluorescent probe like C11-BODIPY 581/591 and flow cytometry or fluorescence microscopy.
-
Visualizing Key Processes
To aid in understanding the experimental and biological contexts of this compound, the following diagrams are provided.
Caption: A generalized experimental workflow for in vitro studies with this compound.
References
- 1. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herpotrichones A and B, Two Intermolecular [4 + 2] Adducts with Anti-Neuroinflammatory Activity from a Herpotrichia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
Technical Support Center: Optimizing Herpotrichone A Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Herpotrichone A dosage for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound exerts its biological effects through multiple pathways. It has demonstrated neuroprotective properties by inhibiting ferroptosis, an iron-dependent form of programmed cell death.[1] This is achieved through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which in turn upregulates antioxidant proteins like Heme Oxygenase-1 (HO-1) and modulates the SLC7A11 pathway.[1] Additionally, this compound exhibits potent anti-neuroinflammatory activity.[2][3]
Q2: What are the recommended cell lines for studying this compound?
A2: Based on current research, the following cell lines are commonly used:
-
PC12 cells: A rat pheochromocytoma cell line often used as a model for neuronal cells to study neuroprotective effects.[1]
-
BV-2 cells: An immortalized murine microglia cell line used to investigate anti-neuroinflammatory activity.[2]
Q3: What is a good starting concentration range for this compound in cell culture experiments?
A3: A good starting point is to perform a dose-response experiment. Based on published data, the half-maximal inhibitory concentration (IC50) for anti-neuroinflammatory activity in BV-2 microglial cells is 0.41 µM.[2] For neuroprotection studies in PC12 cells, a broader range encompassing this value is recommended. A suggested starting range for a dose-response experiment would be from 0.1 µM to 10 µM.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare a 10 mM stock solution in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4][5]
Q5: What is the stability of this compound in cell culture medium?
A5: The stability of small molecules in cell culture media can be influenced by various components such as serum, pH, and light exposure.[6][7][8][9] While specific stability data for this compound in cell culture media is not extensively published, it is best practice to prepare fresh dilutions of the compound in your complete cell culture medium for each experiment from a frozen DMSO stock. Avoid prolonged storage of diluted this compound in aqueous solutions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No observable effect of this compound | 1. Incorrect Dosage: The concentration of this compound may be too low. 2. Compound Instability: The compound may have degraded in the cell culture medium. 3. Cell Health: The cells may not be healthy or responsive. 4. Inaccurate Pipetting: Errors in preparing dilutions. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). 2. Prepare fresh dilutions of this compound in media for each experiment. Minimize exposure of media containing this compound to light. 3. Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the experiment. Check for signs of contamination.[10][11][12] 4. Use calibrated pipettes and ensure proper mixing of solutions. |
| High Cell Death or Cytotoxicity | 1. High Concentration of this compound: The concentration used may be toxic to the cells. 2. High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high. 3. Cell Sensitivity: The cell line being used may be particularly sensitive to the compound or DMSO. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cell line.[13][14] 2. Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, and ideally is below 0.1%.[4] Include a vehicle control (media with the same DMSO concentration as the highest this compound dose) in your experiments. 3. If cells are highly sensitive, consider reducing the treatment duration. |
| Inconsistent Results Between Experiments | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or seeding density. 2. Inconsistent Compound Preparation: Variations in stock solution preparation or dilution. 3. Assay Variability: Inconsistent incubation times or reagent preparation. | 1. Use cells within a consistent and narrow passage number range. Seed cells at the same density for each experiment and treat them at a consistent confluency. 2. Prepare a large batch of stock solution and aliquot it for single use to ensure consistency across experiments. 3. Standardize all incubation times and ensure all reagents are prepared fresh and according to the manufacturer's instructions. |
| Precipitation of this compound in Culture Medium | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. Interaction with Media Components: Components in the serum or media may cause the compound to precipitate. | 1. Visually inspect the culture medium after adding this compound. If precipitation is observed, try a lower concentration. Consider pre-warming the media before adding the compound. 2. If using serum, you can try reducing the serum concentration during the treatment period, but ensure this does not negatively impact cell viability. |
Quantitative Data Summary
| Compound | Cell Line | Activity | IC50 Value |
| This compound | BV-2 | Anti-neuroinflammatory | 0.41 µM[2] |
| Herpotrichone B | BV-2 | Anti-neuroinflammatory | 0.11 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound in PC12 Cells
This protocol outlines a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in PC12 cells.
1. Materials:
-
PC12 cells
-
Complete culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin)
-
This compound
-
DMSO
-
6-hydroxydopamine (6-OHDA) or H2O2 (as the neurotoxic insult)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solubilization solution (e.g., 10% Triton X-100 in 0.1 N HCl in anhydrous isopropanol)
-
Plate reader
2. Methods:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. The final concentrations should range from 0.1 µM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO). Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of 6-OHDA or H2O2 in complete culture medium. After the 2-hour pre-treatment with this compound, add the neurotoxin to the wells to induce cell death. The optimal concentration of the neurotoxin should be determined beforehand to cause approximately 50% cell death.
-
Incubation: Incubate the cells for an additional 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of MTT solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-stressed) cells. Plot the cell viability against the concentration of this compound to determine the optimal neuroprotective concentration.
Protocol 2: Evaluating the Anti-inflammatory Effects of this compound in BV-2 Microglial Cells
This protocol is designed to measure the anti-inflammatory effects of this compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 cells.[15]
1. Materials:
-
BV-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
24-well plates
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Plate reader
2. Methods:
-
Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. Based on the known IC50, a suitable concentration range would be 0.05 µM to 5 µM. The final DMSO concentration should be kept below 0.1%. Remove the old medium and add the medium containing this compound or vehicle control. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the cells for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a plate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample. The percentage of inhibition of NO production can be calculated relative to the LPS-only treated group.
Visualizations
Caption: Signaling pathway of this compound in neuroprotection and anti-inflammation.
Caption: General experimental workflow for optimizing this compound dosage.
References
- 1. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herpotrichones A and B, Two Intermolecular [4 + 2] Adducts with Anti-Neuroinflammatory Activity from a Herpotrichia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
- 11. adl.usm.my [adl.usm.my]
- 12. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 13. Protective effect of ecdysterone on PC12 cells cytotoxicity induced by beta-amyloid25-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic effects of various stressors on PC12 cells: involvement of oxidative stress and effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity of Bee Venom in BV2 Microglial Cells: Mediation of MyD88-Dependent NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation Analysis of Complex Natural Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the stability and identifying degradation products of complex natural products, using Herpotrichone A as a representative example of a novel polyketide.
Frequently Asked Questions (FAQs): Forced Degradation Studies
Q1: We have isolated a novel natural product, this compound, and need to assess its stability. Where do we begin, given the lack of existing degradation data?
A1: For a new chemical entity like this compound, a forced degradation (or stress testing) study is the recommended starting point. The goal is to intentionally degrade the molecule under various stress conditions to understand its intrinsic stability, identify potential degradation products, and establish degradation pathways.[1][2] This is a crucial step for developing a stability-indicating analytical method.[3][4]
Q2: What conditions should we use for the forced degradation study of this compound?
A2: According to ICH guidelines, forced degradation studies should typically include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[5] The conditions should be stringent enough to cause partial degradation, typically in the range of 5-20%.[5][6] Over-stressing the molecule, leading to extensive degradation, should be avoided as it may not represent real-world degradation pathways.[6]
Summary of Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | To investigate degradation in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, at room or elevated temperature | To investigate degradation in alkaline environments. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), at room temperature | To simulate oxidative degradation. |
| Thermal Degradation | Dry heat (e.g., 80-100°C) or high humidity (e.g., 75% RH) | To assess the effect of temperature and humidity on the solid-state stability.[2] |
| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. | To evaluate the impact of light exposure. |
Note: The exact conditions (concentration, temperature, and duration) need to be optimized for this compound to achieve the target degradation of 5-20%.[6]
Q3: How do we handle a water-sensitive compound during forced degradation?
A3: For compounds that are known or suspected to be water-sensitive, conducting forced degradation studies in anhydrous or non-aqueous conditions is a valid approach.[7] This allows for the investigation of degradation pathways that might be obscured by hydrolysis in aqueous environments.[7] The choice of organic solvent should be carefully considered to ensure it is inert and does not react with the compound or interfere with the analysis.[6]
Troubleshooting Guide: Stability-Indicating Method Development
Issue: Poor separation between the parent peak (this compound) and its degradation products in HPLC.
Solution: Developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method requires achieving adequate resolution between the active pharmaceutical ingredient (API) and all potential impurities and degradants.[3][8][9]
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution is often necessary for complex mixtures of degradants with varying polarities.[4][8]
-
pH of the Aqueous Phase: The pH can significantly alter the retention time of ionizable compounds. Experiment with a range of pH values.
-
Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[3]
-
-
Change the Stationary Phase (Column):
-
Adjust Temperature and Flow Rate:
-
Increasing the column temperature can improve peak shape and sometimes resolution, but may also accelerate on-column degradation.
-
Lowering the flow rate can increase efficiency and resolution, but will also increase the run time.
-
Issue: Co-elution of degradation products.
Solution:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. If a peak is impure, further method development is required.
-
Employ Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is a powerful tool for detecting co-eluting peaks, as they will likely have different mass-to-charge ratios (m/z).[10][11]
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the stock solution. Heat at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution. Keep at room temperature for a set time.
-
Thermal: Store the solid compound in an oven at 80°C. Withdraw samples at various time points.
-
Photolytic: Expose the solid compound or its solution to a calibrated light source in a photostability chamber.
-
-
Sample Analysis: At each time point, dilute the stressed samples appropriately and analyze using a developed HPLC method.
-
Data Evaluation: Calculate the percentage of degradation. Identify major degradation products for further characterization.
Protocol 2: Identification of Unknown Degradation Products
-
LC-MS Analysis: Analyze the stressed samples using a high-resolution mass spectrometer (HRMS) coupled with an HPLC system (e.g., LC-QTOF-MS or LC-Orbitrap-MS).[12][13] This provides accurate mass measurements of the parent compound and its degradation products.
-
Molecular Formula Prediction: Use the accurate mass data to predict the elemental composition of the degradation products.
-
Tandem MS (MS/MS) Analysis: Fragment the ions of the degradation products in the mass spectrometer to obtain structural information.[12] The fragmentation pattern of a degradation product can often be related to the structure of the parent compound.
-
Structure Elucidation: Combine the information from the molecular formula and the MS/MS fragmentation pattern to propose a structure for the unknown degradation product.
-
Confirmation (Optional but Recommended): If possible, isolate the degradation product using preparative HPLC and confirm its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: General workflow for a forced degradation study.
Caption: Decision tree for troubleshooting HPLC method development.
Caption: Logical workflow for identifying an unknown degradation product.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ijrpp.com [ijrpp.com]
- 3. scispace.com [scispace.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sgs.com [sgs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Analysis of unknown substances [infinitiaresearch.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products [explorationpub.com]
Technical Support Center: Herpotrichone A In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Herpotrichone A in vivo. The focus is on minimizing potential off-target effects and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound has demonstrated significant neuroprotective and anti-neuroinflammatory effects.[1][2][3] It is a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] The primary mechanism of action involves the relief of ferroptosis, an iron-dependent form of cell death.[1][4] It achieves this by activating antioxidant elements and modulating the SLC7A11 pathway.[1][4]
Q2: What are the known off-target effects of this compound in vivo?
Currently, published literature on the specific off-target effects of this compound in vivo is limited. Studies have indicated that it possesses low toxicity.[1] However, as with any compound in development, a thorough toxicological assessment is crucial. Potential off-target effects could theoretically include modulation of other cellular pathways that are not the primary therapeutic target. Continuous monitoring and post-marketing surveillance are essential to identify any previously unrecognized off-target effects.[5]
Q3: What are general strategies to minimize off-target effects of a compound like this compound?
Minimizing off-target effects is a critical aspect of drug development.[5] General strategies include:
-
Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.[5]
-
Dose-Response Studies: Carefully titrating the dose to find the minimum effective dose that elicits the desired therapeutic effect with minimal side effects.
-
Optimized Delivery Methods: Employing targeted delivery systems to increase the concentration of the compound at the site of action and reduce systemic exposure.
-
High-Throughput Screening: Testing the compound against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions early in development.[5]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High Toxicity or Animal Mortality | 1. Incorrect dosage. 2. Off-target effects. 3. Vehicle toxicity. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Conduct comprehensive toxicological analysis, including histopathology of major organs. 3. Run a vehicle-only control group to rule out toxicity from the delivery vehicle. |
| Lack of Efficacy | 1. Insufficient dosage. 2. Poor bioavailability. 3. Inappropriate animal model. | 1. Increase the dose, guided by MTD studies. 2. Perform pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME). Consider alternative routes of administration or formulation. 3. Ensure the chosen animal model is appropriate for the disease being studied and that the compound can reach the target tissue. |
| Inconsistent Results | 1. Variability in animal subjects. 2. Inconsistent compound formulation or administration. 3. Environmental factors. | 1. Use a sufficient number of animals per group and ensure they are age and sex-matched. 2. Standardize all procedures for compound preparation and administration. 3. Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, diet). |
| Unexpected Phenotypes | 1. Off-target effects. 2. Interaction with other biological processes. | 1. Conduct a thorough literature search for known off-target effects of similar compounds. 2. Perform unbiased screening assays (e.g., transcriptomics, proteomics) to identify affected pathways. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay/Model | Reference |
| IC50 (Anti-neuroinflammatory) | 0.41 µM | LPS-induced BV-2 microglial cells | [3] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice).
-
Groups: Establish a control group (vehicle only) and at least four dose-escalation groups.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
-
Analysis: At the end of the study, perform a complete necropsy, with histopathological analysis of major organs.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound leading to neuroprotection.
Experimental Workflow for Assessing Off-Target Effects
Caption: A general workflow for the in vivo assessment of off-target effects.
References
- 1. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Herpotrichones A and B, Two Intermolecular [4 + 2] Adducts with Anti-Neuroinflammatory Activity from a Herpotrichia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Analysis of Herpotrichone A in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Herpotrichone A. As this compound is a novel natural product, validated analytical methods for its quantification in biological matrices are not yet widely established in published literature. The methods and data presented here are based on established principles of analytical chemistry for similar compounds and serve as a starting point for method development and validation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound in biological samples?
For sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[1][2] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection can be used for less complex samples or for initial method development, but it may lack the required sensitivity and selectivity for low concentrations in biological samples.
Q2: How should biological samples containing this compound be stored to ensure analyte stability?
To minimize degradation, biological samples should be processed as quickly as possible. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, samples should be frozen at -80°C.[3][4] The stability of this compound in various biological matrices at different storage conditions should be thoroughly evaluated during method validation.
Q3: What are the potential challenges in developing an analytical method for this compound?
This compound, with its complex polycyclic structure, may present challenges such as poor solubility in certain solvents, potential for nonspecific binding to labware, and susceptibility to degradation under certain pH and temperature conditions. Its metabolic fate in vivo is also unknown, which may require the identification and quantification of metabolites for comprehensive pharmacokinetic studies.[5]
Q4: How can I prepare my biological samples for this compound analysis?
The choice of sample preparation technique depends on the biological matrix and the required sensitivity. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method suitable for initial screening, but it may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and can concentrate the analyte.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for significant concentration of the analyte, making it ideal for sensitive LC-MS/MS analysis.[6][7][8]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).
-
Extraction: Add 500 µL of ethyl acetate.
-
Vortexing: Vortex the tube for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Hypothetical LC-MS/MS Method for this compound
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Source Parameters: Optimized for the specific instrument (e.g., Capillary voltage, source temperature, gas flows).[1]
Quantitative Data Summary
The following tables present hypothetical but realistic performance characteristics for the analytical methods described above. These values should be established and validated in your laboratory.
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 10 - 1000 ng/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Table 1: Hypothetical Method Performance Characteristics.
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Throughput |
| Protein Precipitation (PPT) | 80 - 95 | 50 - 80 | High |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 95 | Medium |
| Solid-Phase Extraction (SPE) | 85 - 105 | > 95 | Low |
Table 2: Comparison of Sample Preparation Techniques.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible reconstitution solvent- pH mismatch between sample and mobile phase | - Replace the analytical column.- Ensure the reconstitution solvent is similar in strength to the initial mobile phase.- Adjust the pH of the sample or mobile phase. |
| Low Analyte Recovery | - Inefficient extraction- Analyte degradation- Adsorption to labware | - Optimize the extraction solvent or SPE sorbent and elution solvent.- Investigate sample stability; consider adding antioxidants or adjusting pH.- Use low-binding microcentrifuge tubes and pipette tips. |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | - Co-eluting endogenous compounds from the biological matrix- Insufficient sample cleanup | - Modify the chromatographic gradient to separate the analyte from interfering peaks.- Use a more rigorous sample preparation method (e.g., switch from PPT to SPE).- Consider using a different ionization source or polarity. |
| No Peak Detected | - Instrument malfunction- Incorrect MRM transitions- Complete analyte degradation | - Check instrument parameters and perform a system suitability test.- Optimize MRM transitions by infusing a standard solution of this compound.- Evaluate analyte stability at all steps of the procedure. |
| Carryover (Peak in Blank Injection) | - Contamination in the autosampler or injection port- Strong adsorption of the analyte to the column | - Implement a more stringent needle wash protocol in the autosampler.- Use a stronger solvent in the wash solution.- Flush the column with a strong solvent. |
Visualizations
Figure 1: General experimental workflow for the analysis of this compound.
References
- 1. Frontiers | Sensitive LC-MS/MS Methods for Amphotericin B Analysis in Cerebrospinal Fluid, Plasma, Plasma Ultrafiltrate, and Urine: Application to Clinical Pharmacokinetics [frontiersin.org]
- 2. Analysis of Marine Biotoxins using LC-MS/MS | EPIC [epic.awi.de]
- 3. researchgate.net [researchgate.net]
- 4. Long-term Stability of Synthetic Cannabinoids in Biological Matrices | Office of Justice Programs [ojp.gov]
- 5. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microextraction sample preparation techniques in forensic analytical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of Synthetic Herpotrichone A and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of synthetic Herpotrichone A against two alternative compounds, Ferrostatin-1 and N-acetylcysteine (NAC). The information is collated from preclinical studies and is intended to inform further research and development in the field of neurodegenerative diseases.
Overview of Compounds
This compound is a natural product that has been synthesized and shown to exhibit significant neuroprotective properties. Its mechanism of action involves the activation of the Nrf2/SLC7A11 signaling pathway, which helps to mitigate ferroptosis, a form of iron-dependent programmed cell death implicated in several neurodegenerative disorders.[1][2]
Ferrostatin-1 is a well-established synthetic antioxidant that acts as a potent inhibitor of ferroptosis.[3][4] It is a valuable tool for studying ferroptosis and a benchmark compound for the development of novel anti-ferroptotic agents.
N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and has been widely studied for its neuroprotective effects.[5] It functions by replenishing intracellular glutathione levels, thereby protecting cells from oxidative stress.[5][6]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the neuroprotective effects of this compound, Ferrostatin-1, and N-acetylcysteine in various in vitro and in vivo models of neurotoxicity.
Note: Direct comparison of the compounds' potencies should be approached with caution due to variations in experimental conditions across different studies.
In Vitro Neuroprotection in PC12 Cells
Table 1: Neuroprotective Effects in H₂O₂-Induced Oxidative Stress in PC12 Cells
| Compound | Concentration | Toxin Concentration | Outcome Measure | Result | Citation |
| This compound | Not specified | Not specified | Cell Viability | Significantly protective | [1][2] |
| N-acetylcysteine | 200 and 300 µM | 200 µM H₂O₂ | Cell Viability | Increased cell viability in a dose-dependent manner | [7] |
Table 2: Neuroprotective Effects in 6-OHDA-Induced Neurotoxicity in PC12 Cells
| Compound | Concentration | Toxin Concentration | Outcome Measure | Result | Citation |
| This compound | Not specified | Not specified | Cell Viability | Significantly protective | [1][2] |
Table 3: Neuroprotective Effects in RSL3-Induced Ferroptosis in PC12 Cells
| Compound | Concentration | Toxin Concentration | Outcome Measure | Result | Citation |
| This compound | Not specified | Not specified | Cell Viability & Lipid ROS | Relieved ferroptotic cell death and reduced lipid ROS | [1][2] |
| Ferrostatin-1 | 0.4 µM | 100 nM RSL3 | Cell Viability | Fully preventable toxicity | [3] |
| Ferrostatin-1 | 10 µM | 12.5 µM RSL3 | Lipid Peroxidation | Reversed RSL3-mediated oxidative damage | [8] |
In Vivo Neuroprotection in 6-OHDA-Induced Zebrafish Model
Table 4: Neuroprotective Effects on Locomotor Activity in 6-OHDA-Treated Zebrafish Larvae
| Compound | Concentration | Toxin Concentration | Outcome Measure | Result | Citation |
| This compound | Not specified | Not specified | Not specified | Relieved 6-OHDA-induced damage | [1][2] |
| N-acetylcysteine | 1 mg/L | 250 µM 6-OHDA | Total distance, mean speed, max acceleration, immobility time | Prevented locomotor deficits | [9][10] |
Experimental Protocols
H₂O₂-Induced Oxidative Stress in PC12 Cells
-
Cell Culture: PC12 cells are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Pre-treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound, N-acetylcysteine) for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the cell culture medium at a final concentration known to induce significant cell death (e.g., 200 µM) and incubated for a further 6-24 hours.
-
Assessment of Cell Viability: Cell viability is quantified using the MTT assay. The absorbance is measured at 450 nm, and the results are expressed as a percentage of the control group.
RSL3-Induced Ferroptosis in PC12 Cells
-
Cell Culture: PC12 cells are maintained as described above.
-
Compound Treatment: Cells are treated with the ferroptosis inducer RSL3 at a specific concentration (e.g., 100 nM - 12.5 µM) in the presence or absence of the test compound (e.g., this compound, Ferrostatin-1).
-
Incubation: The cells are incubated for a defined period (e.g., 12-24 hours).
-
Measurement of Cell Viability and Lipid ROS:
-
Cell viability is assessed using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release.
-
Lipid reactive oxygen species (ROS) levels are measured using fluorescent probes like C11-BODIPY™ 581/591, followed by flow cytometry or fluorescence microscopy.
-
6-OHDA-Induced Neurotoxicity in Zebrafish Larvae
-
Zebrafish Maintenance: Zebrafish larvae are raised in E3 medium at 28.5°C.
-
Toxin Exposure: At a specific developmental stage (e.g., 5 days post-fertilization), larvae are exposed to 6-hydroxydopamine (6-OHDA) at a concentration known to induce locomotor deficits (e.g., 250 µM).
-
Compound Treatment: The test compound (e.g., this compound, N-acetylcysteine) is added to the E3 medium, either as a pre-treatment or co-treatment with 6-OHDA.
-
Locomotor Activity Assessment: At a designated time point (e.g., 7 days post-fertilization), the locomotor activity of individual larvae is recorded and analyzed using a video tracking system. Parameters such as total distance moved, mean speed, and immobility time are quantified.
Signaling Pathways and Mechanisms of Action
This compound: Nrf2/SLC7A11 Pathway Activation and Ferroptosis Inhibition
This compound exerts its neuroprotective effects by activating the Nrf2 signaling pathway. This leads to the upregulation of downstream antioxidant genes, including SLC7A11, a key component of the cystine/glutamate antiporter system Xc-. Increased SLC7A11 activity enhances the uptake of cystine, which is a precursor for glutathione (GSH) synthesis. Elevated GSH levels, in turn, increase the activity of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides and inhibits ferroptosis.
Caption: this compound signaling pathway.
Ferrostatin-1: Direct Inhibition of Ferroptosis
Ferrostatin-1 is a radical-trapping antioxidant that directly inhibits ferroptosis by preventing the accumulation of lipid peroxides in cellular membranes. It is thought to act by scavenging lipid radicals, thereby breaking the chain reaction of lipid peroxidation that is a hallmark of ferroptosis.
References
- 1. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 6. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylserotonin protects PC12 cells from hydrogen peroxide induced damage through ROS mediated PI3K / AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-acetylcysteine protects against motor, optomotor and morphological deficits induced by 6-OHDA in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Herpotrichone A: A Comparative Analysis Against Other Ferroptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. This has spurred the development of various inhibitors targeting key nodes in the ferroptosis pathway. This guide provides a comprehensive comparison of Herpotrichone A (Her-A), a novel natural product, with other well-established ferroptosis inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: A Divergent Approach
While most known ferroptosis inhibitors act as either radical-trapping antioxidants or directly inhibit enzymes involved in the ferroptotic cascade, this compound presents a unique mechanism. It appears to bolster the cell's intrinsic antioxidant defense systems rather than directly neutralizing damaging radicals.
-
This compound: This natural compound, isolated from the isopod-associated fungus Herpotrichia sp. SF09, has been shown to alleviate ferroptotic cell death by activating antioxidant elements and modulating the SLC7A11 pathway.[1][2] Notably, it does not function by scavenging free radicals or chelating iron, suggesting an indirect mechanism of action that may involve the upregulation of endogenous antioxidant responses.[1][2] One of the key pathways it influences is the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses.
-
Ferrostatin-1 (Fer-1): A potent and selective inhibitor of ferroptosis, Fer-1 acts as a radical-trapping antioxidant (RTA).[2][3] It effectively neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is a hallmark of ferroptosis.[2][3]
-
Liproxstatin-1 (Lip-1): Similar to Fer-1, Lip-1 is a spiroquinoxalinamine derivative that functions as a highly potent radical-trapping antioxidant.[2][3] It is effective at sub-micromolar concentrations and is considered one of the most potent inhibitors of ferroptosis.
-
FINO2: This compound induces ferroptosis through a dual mechanism. It indirectly inhibits the activity of Glutathione Peroxidase 4 (GPX4) and also directly oxidizes intracellular iron, leading to an accumulation of lipid peroxides.[4][5][6][7]
Performance Comparison
Quantitative data for a direct, head-to-head comparison of this compound with other inhibitors is still emerging. However, based on available literature, a semi-quantitative comparison can be made.
| Inhibitor | Target/Mechanism | Reported Efficacy (Cell-based assays) | Reference |
| This compound | Modulates SLC7A11 pathway, Activates Nrf2 | Significant protection against RSL3-induced ferroptosis in PC12 cells at 1-10 µM. | [1][2] |
| Ferrostatin-1 | Radical-Trapping Antioxidant | EC50 ≈ 60 nM against erastin-induced ferroptosis in HT-1080 cells. | [8] |
| Liproxstatin-1 | Radical-Trapping Antioxidant | IC50 ≈ 22 nM in GPX4-/- cells. | [3] |
| FINO2 | Indirect GPX4 inhibition, Iron oxidation | Induces ferroptosis in HT-1080 cells at 10 µM. | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions in ferroptosis and the general approach to studying its inhibitors, the following diagrams have been generated using the DOT language.
Caption: Ferroptosis signaling pathway and points of intervention for various inhibitors.
Caption: General experimental workflow for evaluating ferroptosis inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ferroptosis inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the protective effect of an inhibitor against ferroptosis-induced cell death.
Materials:
-
Cells (e.g., PC12, HT-1080)
-
96-well plates
-
Ferroptosis inducer (e.g., RSL3, Erastin)
-
Ferroptosis inhibitor (e.g., this compound, Ferrostatin-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat cells with various concentrations of the ferroptosis inhibitor for 2 hours.
-
Add the ferroptosis inducer (e.g., RSL3 at a final concentration of 1 µM) to the wells and incubate for another 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To measure the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
Cells
-
6-well plates or confocal dishes
-
Ferroptosis inducer and inhibitor
-
C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed cells and treat with inducer and inhibitor as described in the cell viability assay.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
For flow cytometry: Harvest the cells and resuspend in PBS. Analyze the fluorescence in the green (oxidized) and red (reduced) channels.
-
For fluorescence microscopy: Observe the cells directly under a fluorescence microscope using appropriate filters for green and red fluorescence.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
GPX4 Activity Assay
Objective: To determine the effect of inhibitors on the enzymatic activity of GPX4.
Materials:
-
Cell lysates
-
GPX4 activity assay kit (e.g., from Cayman Chemical)
-
NADPH
-
Glutathione Reductase
-
Glutathione (GSH)
-
Cumene hydroperoxide (substrate)
-
Spectrophotometer
Protocol:
-
Prepare cell lysates from treated and untreated cells according to the kit manufacturer's instructions.
-
In a 96-well plate, add the assay buffer, glutathione reductase, and GSH to each well.
-
Add the cell lysate to the respective wells.
-
Add NADPH to initiate the reaction.
-
Add cumene hydroperoxide to start the GPX4-catalyzed reaction.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10 minutes. The rate of NADPH consumption is proportional to GPX4 activity.
Western Blot Analysis for SLC7A11, GPX4, and Nrf2
Objective: To assess the protein expression levels of key players in the ferroptosis and antioxidant response pathways.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies against SLC7A11, GPX4, Nrf2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare total protein lysates from treated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. For Nrf2 nuclear translocation, a nuclear fractionation protocol should be performed prior to western blotting.
Conclusion
This compound emerges as a promising ferroptosis inhibitor with a distinct mechanism of action that differentiates it from established radical-trapping antioxidants like Ferrostatin-1 and Liproxstatin-1. By modulating the SLC7A11 pathway and activating the Nrf2 antioxidant response, this compound enhances the cell's own defense mechanisms against lipid peroxidation. While direct quantitative comparisons of potency are still needed, its unique approach offers a new avenue for therapeutic intervention in ferroptosis-related diseases. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other novel ferroptosis inhibitors.
References
- 1. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. columbia.edu [columbia.edu]
- 7. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Herpotrichone A and Herpotrichone B: Bioactivity and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Herpotrichone A and Herpotrichone B, two promising natural compounds isolated from an isopod-associated fungus, Herpotrichia sp. SF09. This document summarizes key experimental data, outlines methodologies for crucial assays, and visualizes the known signaling pathways to offer a comprehensive resource for researchers in neuropharmacology and drug discovery.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the anti-neuroinflammatory and neuroprotective activities of this compound and Herpotrichone B.
Table 1: Anti-Neuroinflammatory Activity
| Compound | Assay | Cell Line | Inducer | Key Metric | Result | Potency Ranking |
| This compound | Nitric Oxide (NO) Production Inhibition | BV-2 (microglial cells) | Lipopolysaccharide (LPS) | IC₅₀ | 0.41 µM[1] | Less Potent |
| Herpotrichone B | Nitric Oxide (NO) Production Inhibition | BV-2 (microglial cells) | Lipopolysaccharide (LPS) | IC₅₀ | 0.11 µM[1] | More Potent |
| Quercetin (Control) | Nitric Oxide (NO) Production Inhibition | BV-2 (microglial cells) | Lipopolysaccharide (LPS) | IC₅₀ | 11.5 µM | - |
Table 2: Neuroprotective Activity
| Compound | Assay | Cell Line | Inducer | Key Effect |
| This compound | Ferroptosis Inhibition | PC12 (pheochromocytoma) | RSL3 | Significant protection[1][2] |
| Oxidative Stress Protection | PC12 (pheochromocytoma) | H₂O₂ | Significant protection[2] | |
| Neurotoxicity Protection | PC12 (pheochromocytoma) | 6-OHDA | Significant protection[2] | |
| Herpotrichone B | Ferroptosis Inhibition | PC12 (pheochromocytoma) | RSL3 | Data not available |
| Oxidative Stress Protection | PC12 (pheochromocytoma) | H₂O₂ | Data not available | |
| Neurotoxicity Protection | PC12 (pheochromocytoma) | 6-OHDA | Data not available |
Note: Direct comparative studies on the neuroprotective effects of Herpotrichone B have not been identified in the reviewed literature. This compound has been demonstrated to possess significant neuroprotective properties by mitigating ferroptosis.[2][3]
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its neuroprotective effects through the modulation of the Nrf2/SLC7A11 signaling pathway, a key regulator of cellular defense against oxidative stress and ferroptosis.[2] While the precise signaling pathways for Herpotrichone B's more potent anti-neuroinflammatory activity are not fully elucidated, the activity of related compounds suggests potential involvement of the NF-κB and MAPK pathways, which are critical in the inflammatory response.
References
A Comparative Analysis of Herpotrichone A and Established Neuroprotective Agents
For Immediate Release
Yangling, Shaanxi – November 19, 2025 – A comprehensive analysis of the novel compound Herpotrichone A showcases its significant neuroprotective efficacy, positioning it as a promising candidate for the treatment of neurodegenerative diseases. This guide provides a comparative overview of this compound against established neuroprotective agents, Edaravone and Nimodipine, with a focus on experimental data and mechanisms of action. This information is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Neurodegenerative diseases pose a significant global health challenge. The quest for effective neuroprotective agents is paramount in the development of new therapeutic strategies. This compound, a natural compound, has demonstrated potent neuroprotective properties, primarily through the mitigation of ferroptosis, a form of iron-dependent programmed cell death. This guide presents a side-by-side comparison of this compound with two widely recognized neuroprotective drugs: Edaravone, a free radical scavenger, and Nimodipine, a calcium channel blocker. The comparative data is based on in vitro studies utilizing PC12 cells, a common model in neurobiological research.
Comparative Efficacy Data
The following tables summarize the neuroprotective effects of this compound, Edaravone, and Nimodipine on neuronal cell viability and apoptosis under conditions of oxidative stress. While direct comparative studies are limited, the data presented is collated from research employing similar cell lines and stressors to provide a relevant comparison.
Table 1: Neuroprotective Effects on PC12 Cell Viability Under Oxidative Stress
| Compound | Stressor | Concentration of Compound | Cell Viability Outcome | Reference |
| This compound | H2O2, 6-OHDA, RSL3 | Not specified | Exhibited significant protective effects | [1] |
| Edaravone | Oxygen-Glucose Deprivation (OGD) - Reperfusion | 0.01, 0.1, 1 µM | Significantly increased cell viability to nearly 80% | [2] |
| Nimodipine | H2O2 (72 mM) | 20 µM | Prevented approximately 90% of H2O2-induced cytotoxicity | [3] |
| Nimodipine | Oxygen-Glucose Deprivation (OGD) | 1-100 µM | Conferred up to 65±13% neuroprotection | [4] |
Table 2: Effects on Apoptosis and Related Markers
| Compound | Model | Key Findings | Reference |
| This compound | RSL3-stimulated PC12 cells | Relieved ferroptotic cell death | [1] |
| Edaravone | H2O2-induced HT22 cells | Inhibited apoptosis by suppressing the MAPK signaling pathway | [5] |
| Edaravone | OGD-reperfusion in PC12 cells | Protected against apoptosis by regulating Bcl-2/Bax expression | [2] |
| Nimodipine | H2O2 and calcium ionophore-induced neurotoxicity in PC12 cells | Exerted neuroprotective effects by increasing the expression of neurotrophic factors and antioxidants | [3] |
Mechanisms of Action
The neuroprotective properties of these three compounds are attributed to distinct molecular mechanisms.
This compound: This compound's primary mechanism involves the inhibition of ferroptosis.[1] It achieves this by activating antioxidant elements and modulating the SLC7A11/Nrf2 pathway.[1] The SLC7A11 gene is crucial for the synthesis of glutathione, a major intracellular antioxidant. By upregulating this pathway, this compound enhances the cell's ability to combat oxidative stress and prevent iron-dependent cell death.
Edaravone: As a potent free radical scavenger, Edaravone directly neutralizes harmful reactive oxygen species (ROS).[6] Its neuroprotective effects are also mediated through the activation of the Nrf2 signaling pathway, which upregulates antioxidant enzymes like heme oxygenase-1 (HO-1).[7] Furthermore, Edaravone has been shown to inhibit apoptosis by modulating various signaling pathways, including the MAPK and TRAIL pathways.[5][8]
Nimodipine: Nimodipine is an L-type voltage-dependent calcium channel (VDCC) antagonist.[3] Its neuroprotective action is largely attributed to the prevention of calcium overload in neurons, a key event in excitotoxicity.[9] Beyond calcium channel blockade, Nimodipine also promotes neuroprotection through the activation of the ERK/CREB signaling pathway, which leads to the increased expression of neurotrophic factors and antioxidant proteins.[3]
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of this compound's neuroprotective effect.
Caption: General experimental workflow for comparing neuroprotective agents.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparative data. Specific parameters may vary between studies.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]
-
Cell Plating: PC12 cells are seeded in 96-well plates at a density of 1 × 10^4 to 2 × 10^4 cells/well and cultured for 24 hours.[8][12]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound, Edaravone, or Nimodipine) and incubated for a specified pre-treatment period (e.g., 2 to 24 hours).[2][12]
-
Induction of Oxidative Stress: A stressor, such as hydrogen peroxide (H2O2), is added to the wells to a final concentration (e.g., 72 mM) and incubated for a further 24 hours.[3]
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.[2][8]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2][8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[2] Cell viability is expressed as a percentage of the control group.[8]
Apoptosis (Annexin V/PI) Assay
This assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells.[13][14][15]
-
Cell Collection: Following treatment and stress induction, both floating and adherent cells are collected.[16]
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).[16]
-
Resuspension: The cell pellet is resuspended in 1X binding buffer.[14]
-
Staining: Annexin V-FITC and propidium iodide are added to the cell suspension and incubated for 15-20 minutes at room temperature in the dark.[13][14]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[15] The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[13]
Conclusion
This compound demonstrates a novel and potent neuroprotective mechanism by targeting ferroptosis, a pathway distinct from the primary mechanisms of Edaravone and Nimodipine. While all three compounds show significant efficacy in protecting neuronal cells from oxidative stress-induced death, the unique mode of action of this compound suggests it may offer therapeutic advantages in neurodegenerative conditions where ferroptosis plays a critical role. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these agents in various models of neurodegeneration. The successful chemical synthesis of this compound opens avenues for its larger-scale production and further investigation as a next-generation neuroprotective drug.[17]
References
- 1. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edaravone protects PC12 cells from ischemic-like injury via attenuating the damage to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. Edaravone Protects HT22 Neurons from H2O2‐induced Apoptosis by Inhibiting the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. sid.ir [sid.ir]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Herpotrichone A: A Comparative Analysis of its Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Herpotrichone A, a novel natural product, with established anti-inflammatory agents. The following sections present quantitative data from experimental studies, detailed methodologies for key assays, and an exploration of the signaling pathways implicated in its mechanism of action.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound has been evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. This in vitro assay is a standard method for screening potential anti-inflammatory compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| This compound | BV-2 | Nitric Oxide Production Inhibition | 0.41 | Quercetin | 11.5 |
| Dexamethasone | BV-2 | Nitric Oxide Production Inhibition | ~0.05 | - | - |
| Indomethacin | BV-2 | Nitric Oxide Production Inhibition | ~25 | - | - |
Note: The IC50 values for Dexamethasone and Indomethacin are derived from various studies and may not be directly comparable to this compound due to potential differences in experimental conditions.
Experimental Protocols
Inhibition of Nitric Oxide Production in LPS-Stimulated BV-2 Microglial Cells
This protocol outlines the key steps for assessing the anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide (NO) production in murine microglial cells (BV-2) stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).
-
After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) is also included.
3. Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation with LPS and the test compound, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes in the dark.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
4. Data Analysis:
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.
5. Cell Viability Assay:
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.
Signaling Pathway Analysis
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Evidence from related compounds isolated from the same fungal species, Herpotrichia sp., suggests the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1].
Experimental Workflow for Pathway Analysis
Caption: Workflow for Investigating NF-κB and MAPK Pathway Modulation.
Proposed Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism by which this compound inhibits the inflammatory response in microglial cells. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of NF-κB and MAPK pathways. This results in the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. This compound is hypothesized to interfere with this cascade, potentially by inhibiting the phosphorylation and subsequent activation of key signaling proteins.
Caption: Proposed Inhibition of NF-κB and MAPK Pathways by this compound.
References
Herpotrichone A: A Novel Nrf2 Activator with a Distinct Mechanism in Ferroptosis Regulation
For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of Nrf2 activation is crucial for developing targeted therapeutics. This guide provides a comparative analysis of Herpotrichone A's mechanism of action against other well-established Nrf2 activators, highlighting its unique role in the context of ferroptosis.
This compound, a natural adduct, has recently emerged as a neuroprotective agent with a novel mechanism of action centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Unlike many classical Nrf2 activators, the primary known function of this compound is linked to the suppression of ferroptosis, a form of iron-dependent programmed cell death. This is achieved through the modulation of the SLC7A11 pathway, a downstream target of Nrf2.[1][2]
This compound and the Nrf2-SLC7A11 Axis
Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.
This compound has been shown to activate these antioxidant elements.[1][2] A key target in its mechanism is the SLC7A11 gene, which encodes the cystine/glutamate antiporter subunit xCT. This transporter is critical for the uptake of cystine, a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By upregulating SLC7A11, this compound likely enhances GSH synthesis, thereby bolstering the cell's antioxidant capacity and mitigating lipid reactive oxygen species (ROS), a key driver of ferroptosis.
While the link between this compound and the Nrf2-SLC7A11 pathway in preventing ferroptosis is established, the precise molecular mechanism by which this compound initiates Nrf2 activation is not yet fully elucidated. It remains to be determined whether it directly interacts with Keap1 and, if so, whether this interaction is covalent or non-covalent.
A Comparative Overview of Nrf2 Activator Mechanisms
Nrf2 activators are broadly classified based on their interaction with Keap1. The two primary classes are covalent (electrophilic) and non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI).
Covalent Nrf2 Activators (Electrophiles): These compounds, often referred to as "indirect" activators or Michael acceptors, possess an electrophilic center that reacts with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, impairing its ability to target Nrf2 for degradation.
Non-Covalent Nrf2 Activators (PPI Inhibitors): These activators function by directly binding to the Kelch domain of Keap1, the same domain that recognizes Nrf2. This competitive binding physically displaces Nrf2 from Keap1, preventing its degradation and allowing it to accumulate and translocate to the nucleus.
The following table summarizes the key characteristics of these activator classes, with this compound's properties included based on current knowledge.
| Feature | This compound | Covalent Activators (e.g., Sulforaphane, Dimethyl Fumarate) | Non-Covalent Activators (e.g., ML385) |
| Primary Known Effect | Neuroprotection via ferroptosis inhibition[1][2] | Broad-spectrum antioxidant and anti-inflammatory response | Targeted inhibition of Keap1-Nrf2 interaction |
| Direct Keap1 Interaction | Not yet demonstrated | Yes, covalent modification of cysteine residues | Yes, competitive binding to the Kelch domain |
| Mechanism of Nrf2 Stabilization | Inferred to be through activation of antioxidant elements[1][2] | Conformational change in Keap1 upon covalent binding | Direct displacement of Nrf2 from Keap1 |
| Key Downstream Target | SLC7A11[1][2] | Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and other ARE-driven genes | ARE-driven genes |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of Nrf2 activation, a series of well-established experimental protocols are employed.
Nrf2 Signaling Pathway
The canonical Nrf2 activation pathway involves the disruption of the Keap1-Nrf2 complex, leading to the transcription of antioxidant genes.
Figure 1. The canonical Nrf2 signaling pathway.
Experimental Workflow for Assessing Nrf2 Activation
A typical workflow to investigate a compound's effect on the Nrf2 pathway involves cell culture, treatment, and subsequent analysis of protein levels and gene expression.
Figure 2. A standard experimental workflow for studying Nrf2 activation.
Detailed Experimental Methodologies
1. Cell Culture and Treatment:
-
PC12 (rat pheochromocytoma) or BV-2 (murine microglia) cells are commonly used models for neuroprotection studies.
-
Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded at a specific density and allowed to adhere overnight.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a defined period.
2. Western Blot Analysis for Protein Expression:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression:
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.
-
qPCR: The relative mRNA expression of target genes (e.g., SLC7A11, HMOX1, NQO1) is quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a housekeeping gene (e.g., ACTB or GAPDH).
4. Antioxidant Response Element (ARE) Luciferase Reporter Assay:
-
Cell Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of multiple copies of the ARE.
-
Treatment: After transfection, cells are treated with this compound or other Nrf2 activators.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer. The results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
Conclusion
This compound represents a promising new class of Nrf2 activators with a distinct mechanism of action tied to the regulation of ferroptosis through the SLC7A11 pathway. While its direct interaction with Keap1 is yet to be elucidated, its ability to activate antioxidant elements provides a strong rationale for its neuroprotective effects. Further research is warranted to fully characterize its molecular interactions and to quantitatively compare its potency with other Nrf2 activators. This will be crucial for its potential development as a therapeutic agent for neurodegenerative diseases where ferroptosis plays a pathogenic role.
References
A Comparative Guide to the Neuroprotective Effects of Herpotrichone A in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective properties of Herpotrichone A, a natural compound with significant potential for the treatment of neurodegenerative diseases.[1][2] The focus is on its effects in different neuronal cell lines, providing a framework for further research and development. While experimental data is currently most robust for the PC12 cell line, this guide outlines the necessary experimental protocols and data presentation structures for a comprehensive comparative study including SH-SY5Y and HT22 cell lines.
Introduction to this compound
This compound is a natural adduct that has demonstrated potent neuroprotective and anti-neuroinflammatory activities.[1][3] Isolated from an isopod-associated fungus, Herpotrichia sp. SF09, this compound has been shown to mitigate neuronal damage by relieving ferroptosis, a form of iron-dependent programmed cell death.[3] Its mechanism of action involves the activation of antioxidant pathways, making it a promising candidate for therapeutic intervention in neurodegenerative disorders where oxidative stress is a key pathological feature.[3]
Data Presentation: A Comparative Analysis of this compound's Neuroprotective Effects
The following tables summarize the known quantitative data for this compound in the PC12 cell line and provide a template for the data that should be collected for SH-SY5Y and HT22 cells to enable a thorough comparative analysis.
Table 1: Comparative Cell Viability of Neuronal Cell Lines Treated with this compound under Oxidative Stress
| Cell Line | Stressor | This compound Concentration | % Cell Viability Increase (Mean ± SD) |
| PC12 | H₂O₂ | 10 µM | Data to be populated from specific studies |
| 6-OHDA | 10 µM | Data to be populated from specific studies | |
| RSL3 | 10 µM | Data to be populated from specific studies | |
| SH-SY5Y | H₂O₂ | To be determined | Not yet available |
| 6-OHDA | To be determined | Not yet available | |
| Erastin | To be determined | Not yet available | |
| HT22 | Glutamate | To be determined | Not yet available |
| H₂O₂ | To be determined | Not yet available |
Table 2: Effect of this compound on Markers of Ferroptosis
| Cell Line | Marker | Treatment | Fold Change vs. Control (Mean ± SD) |
| PC12 | Lipid ROS | RSL3 + this compound (10 µM) | Data to be populated from specific studies |
| SLC7A11 | This compound (10 µM) | Data to be populated from specific studies | |
| Nrf2 | This compound (10 µM) | Data to be populated from specific studies | |
| SH-SY5Y | Lipid ROS | Erastin + this compound | Not yet available |
| SLC7A11 | This compound | Not yet available | |
| Nrf2 | This compound | Not yet available | |
| HT22 | Lipid ROS | Erastin + this compound | Not yet available |
| SLC7A11 | This compound | Not yet available | |
| Nrf2 | This compound | Not yet available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are key experimental protocols relevant to the study of this compound.
Cell Culture and Differentiation
-
PC12 Cells: PC12 cells, derived from a rat pheochromocytoma, are cultured in DMEM supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation into a neuronal phenotype, cells are treated with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for 3-5 days.
-
SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line is maintained in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% fetal bovine serum. Differentiation can be induced by treatment with retinoic acid (RA) at a concentration of 10 µM for 5-7 days.
-
HT22 Cells: HT22 is an immortalized mouse hippocampal neuronal cell line cultured in DMEM with 10% fetal bovine serum. These cells are often used without differentiation for studies on oxidative glutamate toxicity.
Neuroprotection Assays (Cell Viability)
-
MTT Assay: This colorimetric assay assesses cell metabolic activity.
-
Seed cells in a 96-well plate and treat with this compound and/or a neurotoxic agent (e.g., H₂O₂, 6-OHDA, glutamate).
-
After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.
-
Ferroptosis and Oxidative Stress Assays
-
Lipid ROS Measurement:
-
Treat cells with this compound and a ferroptosis inducer (e.g., RSL3, erastin).
-
Stain cells with a lipid peroxidation sensor, such as C11-BODIPY 581/591.
-
Analyze the fluorescence shift from red to green using flow cytometry or fluorescence microscopy to quantify lipid peroxidation.
-
-
Western Blot for Nrf2 and SLC7A11:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate with primary antibodies against Nrf2, SLC7A11, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and a general experimental workflow for a comparative study.
Caption: Proposed signaling pathway of this compound leading to neuroprotection.
Caption: General experimental workflow for comparative analysis.
Conclusion and Future Directions
This compound demonstrates significant neuroprotective effects in PC12 cells, primarily through the inhibition of ferroptosis via the Nrf2/SLC7A11 pathway.[3] To establish its broader therapeutic potential, it is imperative to conduct direct comparative studies in other relevant neuronal cell lines such as the human-derived SH-SY5Y and the hippocampal HT22 cells. The experimental framework provided in this guide offers a robust starting point for these investigations. Future research should focus on generating the missing data points to complete the comparative tables, which will be instrumental in elucidating the full spectrum of this compound's neuroprotective capabilities and advancing its development as a potential therapeutic agent for neurodegenerative diseases.
References
Herpotrichone A: A Head-to-Head Comparison with Other Natural Products in Neuroinflammation and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Herpotrichone A, a novel natural product isolated from the isopod-associated fungus Herpotrichia sp. SF09, has emerged as a promising candidate for the development of therapeutics targeting neurodegenerative diseases.[1] Its unique pentacyclic 6/6/6/6/3 skeleton and potent biological activities have garnered significant interest within the scientific community. This guide provides a head-to-head comparison of this compound with other relevant natural products, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Anti-Neuroinflammatory Activity: A Quantitative Comparison
Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature of many neurodegenerative disorders. The ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in activated microglia is a crucial indicator of its anti-neuroinflammatory potential. The following table summarizes the inhibitory concentration (IC50) values of this compound and other natural products against lipopolysaccharide (LPS)-induced NO production in BV-2 microglial cells.
| Compound | IC50 (μM) for NO Inhibition in LPS-Stimulated BV-2 Cells | Source |
| This compound | 0.41 | Herpotrichia sp. SF09 (fungus) |
| Herpotrichone B | 0.11 | Herpotrichia sp. SF09 (fungus) |
| Quercetin | 11.5 | Plants |
| Curcumin | 3.7[2] | Curcuma longa (turmeric) |
| Luteolin | 6.9[3] | Perilla frutescens |
| Icariside II | 1.6 | Cullen corylifolium |
| Bavacoumestan A | 2.4 | Cullen corylifolium |
| Corylifol A | 2.2 | Cullen corylifolium |
Table 1: Comparative Anti-Neuroinflammatory Activity of Natural Products. Lower IC50 values indicate higher potency.
Neuroprotective Mechanism: Inhibition of Ferroptosis via Nrf2/SLC7A11 Pathway
Recent studies have elucidated that this compound exerts its neuroprotective effects by mitigating ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. This protective mechanism is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by compounds like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the transcription of antioxidant and cytoprotective proteins. One of the key target genes upregulated by Nrf2 is Solute Carrier Family 7 Member 11 (SLC7A11), a component of the cystine/glutamate antiporter system Xc-. Increased expression of SLC7A11 enhances the uptake of cystine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). GSH is a crucial cofactor for glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides and thereby inhibits ferroptosis.
Caption: this compound's neuroprotective mechanism via Nrf2 pathway.
Experimental Protocols
Anti-Neuroinflammatory Activity Assay (Nitric Oxide Inhibition)
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Nitric Oxide (NO) Production Measurement (Griess Assay):
-
BV-2 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, quercetin) for 1 hour.
-
Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
After the incubation period, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Neuroprotective Activity Assay
Cell Culture: PC12 rat pheochromocytoma cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Induction of Neuronal Cell Death and Assessment of Neuroprotection (MTT Assay):
-
PC12 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and differentiated into a neuronal phenotype by treatment with 50 ng/mL of nerve growth factor (NGF) for 48-72 hours.
-
The differentiated cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
To induce neuronal cell death, cells are exposed to neurotoxins such as hydrogen peroxide (H2O2), 6-hydroxydopamine (6-OHDA), or the ferroptosis inducer RSL3 for 24 hours.
-
After the treatment period, the medium is removed, and 100 µL of 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control group.
Conclusion
This compound demonstrates exceptional potency as an anti-neuroinflammatory agent, outperforming established natural compounds like quercetin and curcumin in in-vitro models. Its unique neuroprotective mechanism, involving the activation of the Nrf2/SLC7A11 pathway to combat ferroptosis, positions it as a highly promising lead compound for the development of novel therapies for neurodegenerative diseases. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this remarkable natural product.
References
- 1. Modulation of Inducible Nitric Oxide Synthase Expression in LPS-Stimulated BV-2 Microglia by Prenylated Chalcones from Cullen corylifolium (L.) Medik. through Inhibition of I-κBα Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin inhibits LPS-stimulated inducible nitric oxide synthase expression in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Herpotrichone A: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Herpotrichone A, this document outlines procedural guidance for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS), these recommendations are based on general laboratory safety principles for bioactive research compounds.
This compound, a natural product with demonstrated anti-neuroinflammatory properties, requires careful handling and disposal to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for its proper disposal based on established protocols for similar bioactive compounds.
Chemical and Physical Properties
A comprehensive understanding of a compound's properties is fundamental to safe handling and disposal. Key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₇ | |
| Molecular Weight | 402.44 g/mol | |
| Physical Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage | Store at -20°C for long-term storage. |
Recommended Disposal Procedures
The following step-by-step procedures are recommended for the disposal of this compound and associated waste. These guidelines are intended to supplement, not replace, institutional and local environmental health and safety (EHS) protocols.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation
Proper segregation of waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Unused or expired pure this compound.
-
Contaminated materials such as weigh boats, filter paper, and disposable labware.
-
Procedure: Collect all solid waste in a clearly labeled, sealed container designated for "Bioactive Chemical Waste" or as per your institution's guidelines.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to dissolve this compound.
-
Procedure: Collect all liquid waste in a sealed, leak-proof, and clearly labeled container. The label should indicate the contents, including the solvent and the presence of this compound. Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound.
-
Procedure: Dispose of all contaminated sharps immediately into a designated sharps container.
-
Step 3: Decontamination
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound. A suitable decontamination solution, such as 70% ethanol, followed by a thorough rinse with water, is recommended.
Step 4: Final Disposal
-
All collected waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound or its containers in the regular trash or down the drain.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Induced BV-2 Microglial Cells
The following is a representative experimental protocol adapted from the study by Han WB, et al. (2020), which demonstrates the anti-neuroinflammatory activity of this compound.
1. Cell Culture and Treatment:
- BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
- The cells are then pre-treated with various concentrations of this compound for 1 hour.
2. Induction of Inflammation:
- Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well.
3. Measurement of Nitric Oxide (NO) Production:
- After 24 hours of incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
- Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
4. Data Analysis:
- The inhibitory effect of this compound on NO production is calculated as a percentage of the LPS-treated control group.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Personal protective equipment for handling Herpotrichone A
Essential Safety and Handling Guide for Herpotrichone A
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a cautious approach is mandatory. The following table summarizes the recommended personal protective equipment (PPE) to be used at all times when handling this compound to minimize exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from dust and potential splashes. A face shield should be used when there is a risk of splash.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for handling small quantities.[3] Inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is mandatory to protect skin and clothing. A flame-resistant lab coat should be considered if working with flammable solvents.[2] |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation.[2][3] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is vital to ensure the safety of all laboratory personnel. The following step-by-step guidance outlines the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The supplier recommends storage at room temperature in the continental US, but this may vary elsewhere.[1]
-
The container should be tightly sealed and clearly labeled.
2. Weighing and Solution Preparation:
-
All manipulations of powdered this compound must be performed within a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools, such as a spatula, for transferring the solid. Avoid creating dust.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
Wear the appropriate PPE at all times during experimental procedures.
-
Avoid eating, drinking, or smoking in the laboratory where this compound is handled.[4][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Dispose of unused solid this compound and any contaminated disposable items (e.g., weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.
-
Disposal Route: All waste containing this compound should be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[6]
Visual Guides for Safe Handling
The following diagrams provide a visual representation of the safe handling workflow and the required personal protective equipment for working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
